MMT3-72
Description
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Properties
Molecular Formula |
C40H42N8O9S |
|---|---|
Molecular Weight |
810.9 g/mol |
IUPAC Name |
2-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C40H42N8O9S/c1-25-24-42-39(45-36(25)43-29-6-5-7-32(22-29)58(54,55)48-40(2,3)4)44-27-12-15-31(16-13-27)56-20-21-57-34-17-14-30(23-33(34)38(52)53)47-46-28-10-8-26(9-11-28)37(51)41-19-18-35(49)50/h5-17,22-24,48H,18-21H2,1-4H3,(H,41,51)(H,49,50)(H,52,53)(H2,42,43,44,45) |
InChI Key |
JXYIWKOZPDUOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCOC4=C(C=C(C=C4)N=NC5=CC=C(C=C5)C(=O)NCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MMT3-72
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMT3-72 is a novel, gastrointestinal (GI) tract-restricted prodrug designed for the localized treatment of inflammatory bowel disease (IBD), such as ulcerative colitis. Its mechanism of action is centered on the targeted delivery of a potent Janus kinase (JAK) inhibitor to the colon, thereby minimizing systemic exposure and associated side effects. This compound itself is a weak inhibitor of JAK1. However, upon reaching the colon, it is specifically activated by bacterial azoreductases to release its active metabolite, this compound-M2. This active metabolite is a potent inhibitor of multiple JAK isoforms, primarily JAK1, leading to the downregulation of the JAK-STAT signaling pathway and a subsequent reduction in inflammatory responses within the GI tract. This guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, activation process, and downstream cellular effects, supported by detailed experimental data and protocols.
Core Mechanism of Action: A Prodrug Approach for Localized JAK Inhibition
This compound is engineered as a prodrug to ensure its therapeutic activity is concentrated in the lower gastrointestinal tract, the primary site of inflammation in ulcerative colitis. This targeted approach is achieved through an azo bond linking the active JAK inhibitor to a carrier moiety.
Activation in the Colon: The defining feature of this compound's mechanism is its localized activation. The azo bond is specifically cleaved by azoreductase enzymes produced by the gut microbiota predominantly found in the colon.[1] This enzymatic cleavage releases the active metabolite, this compound-M2, directly at the site of inflammation. This strategy is designed to increase the therapeutic concentration of the active drug in the colon while significantly reducing its systemic absorption, thereby mitigating the risk of systemic side effects commonly associated with JAK inhibitors.[1]
Inhibition of JAK-STAT Signaling: The active metabolite, this compound-M2, exerts its therapeutic effect by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in the inflammatory cascade by transducing signals from various cytokines and growth factors. By inhibiting JAKs, this compound-M2 blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This interruption of the signaling cascade leads to a decrease in the production of pro-inflammatory cytokines, thus ameliorating the inflammatory process in the gut. A key downstream marker of this inhibition is the reduction of phosphorylated STAT3 (p-STAT3).[2][3]
Quantitative Data: Inhibitory Activity of this compound and this compound-M2
The inhibitory potency of this compound and its active metabolite, this compound-M2, against the four human JAK isoforms was determined using the Kinase-Glo® Max assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound (Prodrug) | 367.7 | 630 | 5237 | 4697 |
| This compound-M2 (Active Metabolite) | 10.8 | 26.3 | 328.7 | 91.6 |
Data sourced from Bu Y, et al. J Biol Chem. 2023 Dec;299(12):105467.
These data clearly demonstrate that this compound is a weak JAK inhibitor, while its metabolite, this compound-M2, is a potent inhibitor of JAK1 and also shows significant activity against JAK2 and TYK2, with weaker inhibition of JAK3.[4]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Kinase-Glo® Max Assay)
This protocol outlines the determination of the IC50 values of this compound and this compound-M2 against purified JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
This compound and this compound-M2 compounds
-
Kinase-Glo® Max Reagent (Promega)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound and this compound-M2 in kinase buffer.
-
In a 384-well plate, add the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO) and no-enzyme control.
-
Add the appropriate JAK enzyme to each well, except for the no-enzyme control wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for each respective kinase. The publication by Bu et al. specifies an ATP concentration of 0.1 mM.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
After incubation, add an equal volume of Kinase-Glo® Max Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vivo Efficacy in a DSS-Induced Colitis Mouse Model
This protocol describes the evaluation of this compound's therapeutic efficacy in a chemically-induced model of colitis.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Dextran sulfate sodium (DSS)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Equipment for daily monitoring of body weight, stool consistency, and rectal bleeding.
-
Materials for colon tissue collection and processing.
Procedure:
-
Acclimatize mice to the housing conditions for at least one week.
-
Induce colitis by administering DSS (e.g., 2-3% w/v) in the drinking water for a specified period (e.g., 7 days).
-
Randomly divide the mice into treatment groups: vehicle control, this compound treated, and potentially a positive control group.
-
Administer this compound or vehicle orally once daily, starting concurrently with or shortly after DSS administration.
-
Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding, to calculate a Disease Activity Index (DAI).
-
At the end of the treatment period, euthanize the mice and collect the colons.
-
Measure the length of the colon as an indicator of inflammation.
-
Process colon tissue for histological analysis (e.g., H&E staining) to assess tissue damage and inflammation, and for biochemical analysis.
Western Blot Analysis of p-STAT3 in Colon Tissue
This protocol is for assessing the downstream effects of JAK inhibition by measuring the levels of phosphorylated STAT3 in colon tissue from the DSS-induced colitis model.
Materials:
-
Colon tissue lysates from the in vivo study
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Homogenize colon tissue samples in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total STAT3 or a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the colon.
Experimental Workflow for In Vivo Efficacydot
References
MMT3-72: A Locally Activated JAK1 Inhibitor for Inflammatory Bowel Disease
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of MMT3-72, a novel, gastrointestinally-restricted Janus kinase 1 (JAK1) inhibitor. This compound is a prodrug designed for localized activation within the colon, offering a targeted therapeutic approach for inflammatory bowel diseases (IBD) like ulcerative colitis, while minimizing systemic exposure and associated side effects. This document details the mechanism of action, inhibitory activity, and preclinical efficacy of this compound and its active metabolite, this compound-M2.
Executive Summary
This compound is a weak inhibitor of JAK1 that is specifically designed for targeted delivery to the colon.[1][2] Upon reaching the lower gastrointestinal tract, it is converted by bacterial azoreductases into its active metabolite, this compound-M2.[3] This active form is a potent inhibitor of JAK1 and, to a lesser extent, JAK2 and TYK2, key enzymes in the pro-inflammatory cytokine signaling cascade implicated in the pathogenesis of IBD.[4] Preclinical studies in a dextran sulfate sodium (DSS)-induced colitis mouse model have demonstrated the superior efficacy of this compound in reducing disease severity and levels of phosphorylated STAT3 (p-STAT3), a downstream marker of JAK activation.[1] Pharmacokinetic analyses confirm the localized action of this therapeutic approach, with this compound accumulating in the gastrointestinal lumen and the active metabolite, this compound-M2, being primarily detected in the colon tissue with minimal systemic plasma exposure.[5]
Mechanism of Action
This compound is a prodrug that leverages the unique enzymatic environment of the colon for its activation. The core of its design is an azo bond that links the active JAK inhibitor moiety to a carrier molecule.[3] This azo bond is stable in the upper gastrointestinal tract but is efficiently cleaved by azoreductases produced by the gut microbiota in the colon.[3] This targeted release of the active metabolite, this compound-M2, ensures high local concentrations at the site of inflammation in ulcerative colitis, while the physicochemical properties of this compound itself are designed to limit its absorption from the GI tract.[3]
Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a wide array of cytokines and growth factors that are central to immune regulation and inflammation. In IBD, pro-inflammatory cytokines bind to their respective receptors on intestinal epithelial and immune cells, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to DNA and regulate the transcription of genes involved in the inflammatory response. This compound-M2 exerts its therapeutic effect by inhibiting JAK1, thereby blocking this signaling cascade and reducing the production of inflammatory mediators.
Quantitative Data
The inhibitory activity of this compound and its active metabolite, this compound-M2, against the four members of the JAK family was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound | 367.7 | 630 | 5237 | 4697 |
| This compound-M2 | 10.8 | 26.3 | 328.7 | 91.6 |
| Data sourced from Bu Y, et al. J Biol Chem. 2023.[5] |
As the data indicates, this compound is a weak inhibitor of all JAK isoforms. In contrast, its metabolite, this compound-M2, demonstrates potent inhibition of JAK1, with significant activity against JAK2 and TYK2 as well, while showing weaker inhibition of JAK3.[5][4] This profile suggests that this compound-M2 acts as a selective JAK1 inhibitor with additional activity against other key JAK isoforms involved in inflammatory signaling.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of this compound and this compound-M2 against JAK1, JAK2, JAK3, and TYK2.
Methodology: The Kinase-Glo® Max Luminescent Kinase Assay (Promega) was utilized.[5] This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is inversely correlated with kinase activity.
Protocol:
-
Reagent Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and their respective substrates were prepared in kinase reaction buffer. Test compounds (this compound and this compound-M2) were serially diluted in DMSO to achieve a range of concentrations.
-
Kinase Reaction: The kinase reactions were set up in a 384-well plate. Each well contained the respective JAK enzyme, its substrate, and ATP (at a concentration of 0.1 mM).[5] The reaction was initiated by the addition of the test compound or vehicle control (DMSO).
-
Incubation: The reaction plates were incubated at room temperature for a specified period to allow for the enzymatic reaction to proceed.
-
ATP Detection: An equal volume of Kinase-Glo® Max Reagent was added to each well to terminate the kinase reaction and initiate the luminescent signal.
-
Luminescence Measurement: After a brief incubation period, the luminescence of each well was measured using a plate-reading luminometer.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation using GraphPad Prism 9.[5]
DSS-Induced Colitis Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of ulcerative colitis.
Methodology: Colitis was induced in C57BL/6 mice by the administration of dextran sulfate sodium (DSS) in their drinking water.
Protocol:
-
Animal Acclimation: Male C57BL/6 mice (8-10 weeks old) were acclimated for one week prior to the start of the experiment.
-
Induction of Colitis: Acute colitis was induced by providing 3% (w/v) DSS in the drinking water for 7 consecutive days. Control mice received regular drinking water.
-
Treatment: Mice were orally administered this compound or vehicle control daily, starting from the first day of DSS administration.
-
Monitoring: The severity of colitis was monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. A disease activity index (DAI) was calculated based on these parameters.
-
Termination and Tissue Collection: At the end of the study period, mice were euthanized, and the colons were excised. The length of the colon was measured, and tissue samples were collected for histological analysis and measurement of p-STAT3 levels.
-
Histological Analysis: Colon tissue sections were stained with hematoxylin and eosin (H&E) and scored for the severity of inflammation, crypt damage, and epithelial ulceration.
-
p-STAT3 Analysis: The levels of phosphorylated STAT3 in the colon tissue were quantified by Western blotting or immunohistochemistry to assess the in vivo inhibition of JAK signaling.
Pharmacokinetic Studies
Objective: To determine the distribution of this compound and its active metabolite this compound-M2 in different biological compartments.
Methodology: Following oral administration of this compound to mice, concentrations of the parent compound and its metabolite were measured in plasma, colon tissue, and colon content at various time points.
Protocol:
-
Dosing: A single oral dose of this compound was administered to C57BL/6 mice.
-
Sample Collection: At predetermined time points post-dosing, blood samples were collected via cardiac puncture, and colon tissue and content were harvested.
-
Sample Preparation: Plasma was separated from whole blood by centrifugation. Colon tissue and content were homogenized. All samples were processed to extract the analytes of interest.
-
Quantification: The concentrations of this compound and this compound-M2 in the prepared samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Concentration-time profiles were generated for both compounds in each biological matrix to assess their absorption, distribution, and elimination.
Conclusion
This compound represents a promising, next-generation therapeutic strategy for the treatment of ulcerative colitis. Its innovative prodrug design, which harnesses the metabolic activity of the colonic microbiota for localized activation, offers the potential for high therapeutic efficacy at the site of inflammation while minimizing systemic drug exposure and the risk of off-target side effects. The potent and selective inhibition of JAK1 by its active metabolite, this compound-M2, directly addresses a key signaling pathway in the inflammatory cascade of IBD. The preclinical data strongly support the continued development of this compound as a targeted, safe, and effective treatment for patients with ulcerative colitis.
References
- 1. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]
- 2. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. socmucimm.org [socmucimm.org]
MMT3-72: A Technical Guide to a Gastrointestinal-Specific JAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of MMT3-72, a novel, gastrointestinal (GI) locally activating Janus kinase (JAK) inhibitor designed for the treatment of ulcerative colitis. We will delve into its molecular structure, the rationale behind its targeted design, its mechanism of action, and the experimental data supporting its preclinical efficacy.
Rationale and Design: A Prodrug Approach for Localized Activity
The core concept behind this compound is a colon-targeted prodrug strategy aimed at maximizing therapeutic efficacy within the gastrointestinal tract while minimizing systemic exposure and associated side effects.[1][2][3] The design is based on the scaffold of the known JAK inhibitor, fedratinib.[1][4]
The key structural modification involves the replacement of the solvent-exposed pyrrolidine moiety of fedratinib with a 5-aminosalicylic acid (5-ASA) group linked via an azo bond to N-4-(aminobenzoyl)-beta-alanine.[1][4] This modification significantly increases the molecular weight and polarity of this compound, which in turn reduces its absorption in the upper GI tract.[1][4] The quantitative estimate of drug-likeness (QED) for this compound is predicted to be very low (0.0382), suggesting a low potential for absorption.[1][4]
The azo bond is the critical element for its targeted activation. Upon reaching the colon, this bond is cleaved by bacterial azoreductases, enzymes prevalent in the gut microbiota.[1][4] This cleavage releases the active metabolite, this compound-M2, a potent JAK inhibitor, directly at the site of inflammation in ulcerative colitis.[1][2][3]
Caption: Rational design and colon-specific activation of the this compound prodrug.
Structure and Mechanism of Action
This compound itself is a weak inhibitor of JAK1.[1][5][6] Its therapeutic activity is almost entirely dependent on its conversion to the active metabolite, this compound-M2.
This compound-M2 is a potent inhibitor of several JAK isoforms, with a preference for JAK1.[2] By inhibiting JAKs, this compound-M2 blocks the signaling of various pro-inflammatory cytokines that are central to the pathogenesis of ulcerative colitis. This inhibition leads to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, notably p-STAT3, which are key downstream effectors in the JAK/STAT pathway.[1][5][6] The reduction in p-STAT3 levels ultimately dampens the inflammatory response in the colon.
Caption: The inhibitory effect of this compound-M2 on the JAK/STAT signaling pathway.
Quantitative Data
Table 1: In Vitro JAK Inhibition
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| This compound | >1000 | >1000 | >1000 | >1000 |
| This compound-M2 | 10.8 | 26.3 | 328.7 | 91.6 |
Data sourced from MedchemExpress and supported by Bu Y, et al. J Biol Chem. 2023.[2][6]
Table 2: Preclinical Pharmacokinetics in DSS-Induced Colitis Mouse Model
| Compound | GI Lumen Conc. (ng/g) | Colon Tissue Conc. (ng/g) | Plasma Conc. (ng/mL) |
| This compound | High (not specified) | Not Detected | Not Detected |
| This compound-M2 | Not specified | High (not specified) | Minimal Exposure |
Qualitative data derived from Bu Y, et al. J Biol Chem. 2023.[1]
Table 3: Preclinical Efficacy in DSS-Induced Colitis Mouse Model
| Treatment Group | Disease Activity Index (DAI) | Colon Length | p-STAT3 Levels in Colon |
| Control | Baseline | Normal | Normal |
| DSS | Significantly Increased | Significantly Shortened | Significantly Increased |
| DSS + this compound | Significantly Reduced vs. DSS | Significantly Restored vs. DSS | Significantly Reduced vs. DSS |
Qualitative data derived from Bu Y, et al. J Biol Chem. 2023 and MedchemExpress.[1][5][6]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Kinase-Glo® Max Assay)
The inhibitory activity of this compound and this compound-M2 against JAK1, JAK2, JAK3, and TYK2 was determined using the Kinase-Glo® Max luminescent kinase assay platform.
Protocol:
-
A kinase reaction is set up in a multiwell plate containing the specific JAK enzyme, the substrate (e.g., a generic peptide substrate), and ATP.
-
The test compounds (this compound or this compound-M2) are added at varying concentrations.
-
The reaction is incubated at room temperature to allow for ATP consumption by the kinase.
-
An equal volume of Kinase-Glo® Reagent is added to each well. This reagent terminates the kinase reaction and initiates a luminescent signal that is proportional to the amount of remaining ATP.
-
Luminescence is measured using a plate reader.
-
The IC₅₀ values are calculated from the dose-response curves, where a lower luminescent signal indicates higher kinase activity (and thus lower inhibition).
Caption: Workflow for the in vitro Kinase-Glo® assay.
Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
The in vivo efficacy of this compound was evaluated in a DSS-induced colitis mouse model, which mimics human ulcerative colitis.
Protocol:
-
Induction of Colitis: Mice are administered 2-5% (w/v) DSS in their drinking water for 5-7 days. Control mice receive regular drinking water.
-
Treatment: this compound is administered orally to the treatment group daily. A vehicle control is administered to the DSS-only group.
-
Monitoring: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study period, mice are euthanized.
-
Tissue Collection: The colons are excised, and their length is measured. Colon tissue samples are collected for histological analysis and protein extraction.
-
Biomarker Analysis: Western blotting is performed on colon tissue lysates to determine the levels of p-STAT3 and other inflammatory markers.
Caption: Experimental workflow for the DSS-induced colitis mouse model.
Conclusion
This compound represents a promising, next-generation therapeutic strategy for ulcerative colitis. Its innovative prodrug design leverages the unique enzymatic environment of the colon to achieve localized delivery of a potent JAK inhibitor, this compound-M2. This approach has demonstrated the potential for high therapeutic efficacy at the site of inflammation while minimizing systemic exposure, which could translate to an improved safety profile compared to conventional systemically available JAK inhibitors. The preclinical data strongly support the continued development of this compound as a targeted therapy for inflammatory bowel disease.
References
- 1. A gastrointestinal locally activating Janus kinase inhibitor to treat ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gastrointestinal (GI) Locally-Activating JAK Inhibitor for Treatment of Ulcerative Colitis - University of Michigan [available-inventions.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
MMT3-72 for Ulcerative Colitis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by inflammation and ulceration of the colon's innermost lining. The Janus kinase (JAK) signaling pathway plays a pivotal role in the inflammatory cascade associated with UC. MMT3-72 is an innovative, gastrointestinal (GI) locally activating JAK inhibitor developed for the targeted treatment of UC. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and detailed experimental protocols to support further research and development in this area. This compound is designed as a prodrug that is activated in the colon, leading to high local concentrations of its active metabolite, this compound-M2, while minimizing systemic exposure and associated side effects. Preclinical studies have demonstrated the superior efficacy of this compound in a murine model of colitis, highlighting its potential as a novel therapeutic agent for UC.
Mechanism of Action: Targeted JAK Inhibition in the Colon
This compound is a weak inhibitor of JAK1.[1] Its therapeutic efficacy stems from its conversion to the active metabolite, this compound-M2, by azoreductases produced by the gut microbiota in the colon. This compound-M2 is a potent inhibitor of JAK1, JAK2, and Tyrosine Kinase 2 (TYK2).[2][3] This localized activation leads to high concentrations of the active drug in the colon tissue, directly targeting the site of inflammation in ulcerative colitis.
The inhibition of JAK1, JAK2, and TYK2 by this compound-M2 effectively blocks the downstream signaling of several pro-inflammatory cytokines implicated in the pathogenesis of UC, including interleukin-6 (IL-6), IL-12, and IL-23. This blockade prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. The reduction in phosphorylated STAT3 (p-STAT3) in the colon tissue of this compound-treated animals confirms the targeted engagement of the JAK-STAT pathway.[1][2] This site-specific mechanism of action is designed to maximize therapeutic benefit in the GI tract while minimizing the systemic side effects often associated with broader JAK inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and its active metabolite, this compound-M2.
Table 1: In Vitro Kinase Inhibition
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| This compound | >10,000 | >10,000 | >10,000 | >10,000 |
| This compound-M2 | 10.8 | 26.3 | 328.7 | 91.6 |
Data from in vitro kinase assays.[3]
Table 2: In Vivo Efficacy in DSS-Induced Colitis Model
| Treatment Group (5 mg/kg) | Disease Activity Index (DAI) | Bleeding Score | Colon Length (cm) |
| Healthy Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 8.5 ± 0.5 |
| DSS Control | 10.5 ± 1.5 | 3.5 ± 0.5 | 5.0 ± 0.7 |
| This compound | 2.5 ± 1.0 | 0.5 ± 0.5 | 7.8 ± 0.6 |
Data are presented as mean ± SD.
Table 3: Pharmacokinetic Profile
| Compound | Cₘₐₓ in Plasma (ng/mL) | Cₘₐₓ in Colon Tissue (ng/g) |
| This compound | Not Detected | 5,200 ± 1,200 |
| This compound-M2 | 8 ± 2 | 850 ± 150 |
Pharmacokinetic data following oral administration in a murine model.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and extension of these research findings.
In Vitro Kinase Inhibition Assay
This protocol outlines a representative method for determining the in vitro inhibitory activity of compounds against JAK family kinases.
Objective: To determine the IC₅₀ values of this compound and this compound-M2 against JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound and this compound-M2
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound and this compound-M2 in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a kinase/substrate solution by diluting the respective JAK enzyme and substrate peptide in the assay buffer.
-
Add 2 µL of the kinase/substrate solution to each well.
-
Prepare an ATP solution in the assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at the Kₘ for each enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values using a non-linear regression analysis.
DSS-Induced Colitis Model in Mice
This protocol describes the induction of acute colitis in mice using dextran sodium sulfate (DSS), a widely used model for ulcerative colitis research.[2]
Objective: To evaluate the in vivo efficacy of this compound in a murine model of acute colitis.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
Dextran sodium sulfate (DSS), molecular weight 36,000-50,000 Da
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Animal balance
-
Scoring system for Disease Activity Index (DAI)
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Induce colitis by administering 3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Randomly divide the mice into treatment groups (e.g., healthy control, DSS control, this compound).
-
Administer this compound or vehicle orally once daily, starting from the first day of DSS administration.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.
-
Calculate the Disease Activity Index (DAI) daily based on a standardized scoring system (see Table 4).
-
At the end of the treatment period, euthanize the mice and collect the colons.
-
Measure the length of the colon from the cecum to the anus.
-
Fix a portion of the colon in 10% neutral buffered formalin for histological analysis.
Table 4: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | None |
| 1 | 1-5 | Loose | Hemoccult + |
| 2 | 6-10 | Loose | Hemoccult ++ |
| 3 | 11-15 | Diarrhea | Gross Bleeding |
| 4 | >15 | Diarrhea | Gross Bleeding |
Western Blot Analysis of p-STAT3
This protocol provides a representative method for the detection and quantification of phosphorylated STAT3 in colon tissue lysates.[4][5]
Objective: To assess the effect of this compound on the phosphorylation of STAT3 in the colon tissue of DSS-treated mice.
Materials:
-
Colon tissue samples
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-STAT3
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Homogenize the colon tissue samples in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatants and determine the protein concentration using a BCA protein assay.
-
Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the primary antibody against total STAT3 and a loading control antibody.
-
Quantify the band intensities using densitometry software and normalize the p-STAT3 levels to total STAT3 and the loading control.
Conclusion
This compound represents a promising, next-generation therapeutic strategy for ulcerative colitis. Its innovative colon-targeted delivery and activation mechanism offers the potential for high efficacy with an improved safety profile compared to systemically available JAK inhibitors. The data presented in this technical guide provides a solid foundation for further investigation into the therapeutic potential of this compound. The detailed experimental protocols are intended to empower researchers to build upon these findings and accelerate the development of novel treatments for patients with ulcerative colitis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A gastrointestinal locally activating Janus kinase inhibitor to treat ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
MMT3-72 and its Active Metabolite MMT3-72-M2: A Technical Guide to a Gastrointestinally-Activated JAK Inhibitor
Abstract
This technical guide provides an in-depth overview of MMT3-72, a novel, orally administered, gastrointestinal (GI) locally activating Janus kinase (JAK) inhibitor, and its active metabolite, this compound-M2. Developed for the targeted treatment of ulcerative colitis, this compound is designed as a prodrug that remains largely unabsorbed in the upper GI tract, minimizing systemic exposure. Upon reaching the colon, it is specifically cleaved by bacterial azoreductases to release the potent pan-JAK inhibitor this compound-M2. This targeted activation strategy aims to concentrate the therapeutic effect at the site of inflammation while mitigating the systemic side effects commonly associated with JAK inhibition. This document details the mechanism of action, physicochemical properties, in vitro and in vivo pharmacology, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Introduction
Janus kinase (JAK) inhibitors are a class of small molecule drugs that have shown significant efficacy in the treatment of various inflammatory and autoimmune diseases, including ulcerative colitis. However, their systemic administration can lead to a range of side effects due to the broad role of JAK signaling in hematopoiesis and immune surveillance. This compound represents a next-generation approach, designed to confine the potent activity of a JAK inhibitor to the gastrointestinal tract, thereby improving the therapeutic index.[1]
This compound was rationally designed by modifying fedratinib, a known JAK2 inhibitor.[2] A key modification was the introduction of an azo bond linking the active pharmacophore to 5-aminosalicylic acid. This structural feature increases the molecule's size and polarity, leading to a very low quantitative estimate of drug-likeness (QED) score of 0.0382, which predicts poor absorption potential from the GI tract.[2] In the colon, the azo bond is cleaved by bacterial enzymes, releasing the active metabolite this compound-M2, which is then absorbed into the colon tissue to exert its therapeutic effect.[1][2]
Mechanism of Action
The therapeutic strategy of this compound is based on a colon-targeted drug delivery and activation system.
-
Oral Administration & GI Transit : this compound is administered orally. Due to its high molecular weight and polarity, it passes through the stomach and small intestine with minimal absorption.[2]
-
Colon-Specific Activation : In the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond of this compound.[2]
-
Release of Active Metabolite : This cleavage releases the active drug, this compound-M2.[1][2]
-
Local Tissue Accumulation : this compound-M2 is absorbed by and accumulates in the colon tissue, reaching high concentrations at the site of inflammation.[1]
-
JAK Inhibition : this compound-M2 potently inhibits JAK1, JAK2, and TYK2, leading to the downregulation of the JAK-STAT signaling pathway, as evidenced by reduced phosphorylation of STAT3 (p-STAT3).[1][3] This inhibition reduces the production of inflammatory cytokines.
-
Minimal Systemic Exposure : While this compound-M2 is active in the colon tissue, only minimal levels reach the systemic circulation, which is predicted to reduce systemic toxicity.[1]
In Vitro Pharmacology
The inhibitory activity of this compound and its active metabolite this compound-M2 was evaluated against a panel of Janus kinases. The results clearly demonstrate that this compound is a weak inhibitor, while this compound-M2 is a potent inhibitor of JAK1, JAK2, and TYK2.[1]
Table 1: In Vitro Kinase Inhibition (IC50)
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| This compound | 367.7[1] | 630[1] | 5237[1] | 4697[1] |
| This compound-M2 | 10.8[1][4] | 26.3[1][4] | 328.7[1][4] | 91.6[1][4] |
These data confirm the prodrug strategy, where the parent molecule has significantly less activity than the metabolite released in the target location. This compound-M2 shows strong inhibition of JAK1 and JAK2, the key isoforms implicated in the pathophysiology of ulcerative colitis.[1]
In Vivo Pharmacokinetics (Mouse Model)
A pharmacokinetic study was conducted in mice following a single oral dose of 10 mg/kg this compound to assess its distribution and the formation of its active metabolite.[1]
Table 2: Pharmacokinetic Parameters in Mice
| Compound | Tissue/Matrix | Cmax | Notes |
| This compound | Colon Content | >50,000 ng/g[1] | High concentration confirms GI retention. |
| Colon Tissue | Not Detected[1] | Not absorbed into the tissue. | |
| Plasma | Not Detected[1] | Not absorbed into systemic circulation. | |
| This compound-M2 | Colon Tissue | >1500 ng/g[1] | High accumulation in the target tissue. |
| Plasma | 8 ng/mL[1] | Minimal systemic exposure. Undetectable after 4 hours.[1] |
The in vivo data strongly support the design rationale. This compound accumulates in the colon lumen but does not enter the tissue or plasma.[1] Conversely, the active metabolite this compound-M2 achieves high concentrations in the colon tissue with only minimal and transient levels detected in the plasma, suggesting a favorable safety profile.[1]
Signaling Pathway
This compound-M2 exerts its anti-inflammatory effects by inhibiting the JAK-STAT signaling pathway, a critical pathway in cytokine signaling involved in ulcerative colitis.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and validation of findings. The following sections describe standardized protocols relevant to the evaluation of this compound and this compound-M2.
In Vitro Kinase Inhibition Assay
This protocol describes a typical method for determining the IC50 of a compound against JAK enzymes.
Objective: To measure the concentration of this compound or this compound-M2 required to inhibit 50% of the activity of a specific JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ATP (Adenosine triphosphate).
-
Substrate peptide (e.g., a poly-GT peptide with a biotin tag).
-
Test compounds (this compound, this compound-M2) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation : Prepare a series of dilutions of the test compounds in DMSO. Further dilute into the kinase assay buffer.
-
Reaction Setup : To each well of a 384-well plate, add the kinase buffer, the specific recombinant JAK enzyme, and the substrate peptide.
-
Inhibitor Addition : Add the diluted test compounds to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).
-
Initiate Reaction : Start the kinase reaction by adding a defined concentration of ATP to all wells.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop Reaction : Terminate the reaction by adding a stop solution, such as EDTA, which chelates the Mg²⁺ required for enzyme activity.
-
Signal Detection : Add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced (or remaining ATP), which is inversely proportional to kinase inhibition.
-
Data Analysis : Measure the signal (e.g., luminescence) using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a standard procedure for assessing the pharmacokinetic profile of an orally administered, colon-targeted compound.
Objective: To determine the concentration of this compound and this compound-M2 in colon content, colon tissue, and plasma over time after a single oral dose.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound formulated in an appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Oral gavage needles.
-
Anesthesia (e.g., isoflurane).
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA).
-
Surgical tools for tissue dissection.
-
Homogenizer for tissue processing.
-
LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) system.
Procedure:
-
Dosing : Administer a single dose of this compound (e.g., 10 mg/kg) to a cohort of mice via oral gavage.
-
Sample Collection : At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) post-dose, select a subset of mice (n=3-5 per time point).
-
Blood Collection : Anesthetize the mice and collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge the blood at 4°C to separate the plasma. Store plasma at -80°C.
-
Tissue Harvest : Immediately following blood collection, sacrifice the mice by an approved method (e.g., cervical dislocation). Surgically excise the colon.
-
Content and Tissue Separation : Carefully remove the luminal content from the colon and weigh it. Rinse the colon tissue with cold saline, blot dry, and weigh it. Flash-freeze both samples in liquid nitrogen and store at -80°C.
-
Sample Processing :
-
Plasma : Perform a protein precipitation extraction (e.g., with acetonitrile containing an internal standard).
-
Colon Content & Tissue : Homogenize the samples in a suitable buffer. Perform a liquid-liquid or solid-phase extraction to isolate the analytes.
-
-
Bioanalysis : Quantify the concentrations of this compound and this compound-M2 in the processed samples using a validated LC-MS/MS method.
-
Data Analysis : Plot the mean concentration of each analyte in plasma, colon tissue, and colon content versus time. From these curves, determine key pharmacokinetic parameters such as Cmax (maximum concentration) and Tmax (time to maximum concentration).
Conclusion
This compound is a promising, colon-targeted prodrug designed for the treatment of ulcerative colitis. Its unique activation mechanism, which relies on the gut microbiota, allows for the localized delivery of the potent JAK inhibitor this compound-M2. In vitro and in vivo data demonstrate high potency at the target site with minimal systemic exposure, suggesting a potentially superior safety profile compared to conventional systemically-acting JAK inhibitors. The experimental protocols provided herein offer a framework for the further investigation and characterization of this and similar targeted therapeutic agents.
References
Unraveling the Preclinical Pharmacokinetics of MMT3-72: A Gastrointestinally-Targeted Prodrug
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of MMT3-72, a novel, locally-acting Janus kinase (JAK) inhibitor prodrug developed for the treatment of ulcerative colitis. By leveraging a unique activation mechanism within the gastrointestinal (GI) tract, this compound is designed to deliver its active metabolite, this compound-M2, directly to the site of inflammation while minimizing systemic exposure and associated side effects. This document details the available quantitative data, experimental methodologies, and relevant biological pathways to support further research and development of this targeted therapeutic approach.
Executive Summary
This compound is engineered as a high-molecular-weight, polar molecule with inherently low absorption potential from the GI tract. Its innovative design incorporates an azo bond that is specifically cleaved by bacterial azoreductases in the colon. This targeted activation releases the potent JAK1/2 and TYK2 inhibitor, this compound-M2, leading to high concentrations in the colon tissue and lumen, with minimal levels detected in systemic circulation. Preclinical studies in mice have demonstrated the successful application of this GI-localizing strategy, offering a promising therapeutic window for the treatment of inflammatory bowel disease.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite, this compound-M2, following oral administration in preclinical mouse models. The data highlights the intended low systemic exposure of the prodrug and the high colonic concentration of the active metabolite.
| Compound | Matrix | Dose (mg/kg, oral) | Cmax | Reference |
| This compound | GI Lumen | 5, 10 | >50,000 ng/g | [1] |
| This compound | GI Tissue | 5, 10 | Not Detected | [1] |
| This compound | Plasma | 5, 10 | Not Detected | [1] |
| This compound-M2 | Colon Contents | 5, 10 | >50,000 ng/g | [1] |
| This compound-M2 | Colon Tissue | 5, 10 | >1500 ng/mL | [1] |
| This compound-M2 | Plasma | 5, 10 | <8 ng/mL | [1] |
Note: Further pharmacokinetic parameters such as Tmax, AUC, and half-life for this compound and this compound-M2 have not been reported in the currently available literature.
Experimental Protocols
The pharmacokinetic profile of this compound and this compound-M2 was primarily established through in vivo studies in mice. The following is a detailed description of the experimental methodology based on the available information.
Animal Model
-
Species: Male C57BL/6 mice were utilized for the pharmacokinetic studies. This strain is a commonly used inbred strain for a wide variety of research applications.
Drug Administration
-
Route of Administration: this compound was administered orally via gavage. This method ensures the direct delivery of a precise dose into the stomach.
-
Dose Levels: The studies were conducted using doses of 5 mg/kg and 10 mg/kg.
-
Formulation: The specific vehicle used for the formulation of this compound for oral gavage has not been detailed in the available literature.
Sample Collection
-
Matrices: Samples of gastrointestinal lumen contents, colon tissue, and whole blood (for plasma) were collected at various time points post-administration to determine the concentration of this compound and this compound-M2.
-
Time Points: While the exact time points for sample collection have not been specified, they were chosen to adequately characterize the absorption, distribution, and elimination phases of the compounds.
Bioanalytical Method
-
Analytical Technique: The concentrations of this compound and this compound-M2 in the collected biological matrices were quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This is a highly sensitive and specific method for the quantitative analysis of small molecules in complex biological samples.
-
Sample Preparation: Specific details on the sample preparation procedures, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, have not been fully described.
Visualizing Key Pathways and Processes
To better illustrate the underlying mechanisms and experimental procedures, the following diagrams have been generated.
JAK-STAT Signaling Pathway
The therapeutic effect of this compound's active metabolite, this compound-M2, is mediated through the inhibition of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for cytokine signaling, which plays a crucial role in inflammatory responses.
Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound-M2.
Experimental Workflow for this compound Pharmacokinetic Studies
The following diagram outlines the logical steps involved in the preclinical pharmacokinetic evaluation of this compound.
Caption: Workflow for the preclinical pharmacokinetic assessment of this compound.
Logical Relationship of this compound Activation and Action
This diagram illustrates the intended mechanism of action of this compound as a colon-targeted prodrug.
Caption: Colon-specific activation and local action of the this compound prodrug.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of MMT3-72
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of MMT3-72, a gastrointestinal-specific Janus kinase (JAK) inhibitor prodrug. This compound is designed for localized activity in the colon, where it is metabolized into its active form, this compound-M2, to treat conditions such as ulcerative colitis.
Introduction
This compound is a weak inhibitor of Janus kinase 1 (JAK1). Its therapeutic potential is realized upon its conversion to the active metabolite, this compound-M2, by bacterial azoreductases in the colon.[1] this compound-M2 is a more potent inhibitor of JAK1, JAK2, and Tyrosine Kinase 2 (TYK2), key mediators in the inflammatory signaling pathways implicated in ulcerative colitis.[2][3] The targeted delivery and activation of this prodrug aim to minimize systemic exposure and associated side effects.
The JAK-STAT signaling pathway is a critical regulator of immune responses. Cytokines binding to their receptors activate associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of inflammatory genes. By inhibiting JAKs, this compound-M2 can effectively reduce the downstream phosphorylation of STAT3 (p-STAT3), a key marker of this pathway's activation.[4]
Data Presentation
The inhibitory activity of this compound and its active metabolite, this compound-M2, against various JAK isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| This compound | 367.7 | 630 | 5237 | 4697 |
| This compound-M2 | 10.8 | 26.3 | 328.7 | 91.6 |
Data derived from in vitro kinase assays.[2][3]
Experimental Protocols
In Vitro Conversion of this compound to this compound-M2
This protocol simulates the colonic environment to assess the conversion of the prodrug this compound into its active metabolite, this compound-M2.
Materials:
-
This compound
-
Fecal material from a healthy donor
-
Anaerobic incubation system
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a fecal slurry by homogenizing fresh fecal material in PBS at a 1:10 (w/v) ratio under anaerobic conditions.
-
Centrifuge the slurry at a low speed to remove large debris.
-
Add this compound to the fecal supernatant at a final concentration of 10 µM.
-
Incubate the mixture under anaerobic conditions at 37°C.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Centrifuge to pellet any remaining solids.
-
Analyze the supernatant for the concentrations of this compound and this compound-M2 using a validated HPLC method.
JAK Kinase Inhibition Assay
This protocol details the determination of the inhibitory activity of this compound and this compound-M2 against JAK isoforms using a luminescent kinase assay.
Materials:
-
This compound and this compound-M2
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase-Glo® Max Luminescent Kinase Assay Kit
-
ATP
-
Substrate peptide (e.g., a generic tyrosine kinase substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound and this compound-M2 in the assay buffer.
-
In a multiwell plate, add the diluted compounds, the respective JAK enzyme, and the substrate peptide.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each respective JAK enzyme.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® Max reagent according to the manufacturer's instructions.[5][6]
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.[7]
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay for p-STAT3 Inhibition
This protocol assesses the ability of this compound-M2 to inhibit cytokine-induced STAT3 phosphorylation in a relevant cell line.
Materials:
-
This compound-M2
-
Human colorectal adenocarcinoma cell line (e.g., Caco-2 or HT-29)[1][8]
-
Cell culture medium and supplements
-
Cytokine stimulant (e.g., Interleukin-6, IL-6)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture Caco-2 or HT-29 cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with various concentrations of this compound-M2 for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with an appropriate concentration of IL-6 (e.g., 50 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation. Include a non-stimulated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
To normalize the data, strip the membrane and re-probe with antibodies for total STAT3 and the loading control.
-
Calculate the inhibition of p-STAT3 at each concentration of this compound-M2 relative to the cytokine-stimulated control.
-
Visualizations
Caption: this compound activation and its inhibitory effect on the JAK-STAT pathway.
Caption: Workflow for the in vitro evaluation of this compound.
References
- 1. In vitro models and ex vivo systems used in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. Generation of Caco-2 cells with predictable metabolism by CYP3A4, UGT1A1 and CES using the PITCh system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 6. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 7. eastport.cz [eastport.cz]
- 8. IBD Models - Cellomatics Biosciences [cellomaticsbio.com]
Application Notes and Protocols for MMT3-72 in a DSS-Induced Colitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway plays a crucial role in mediating the inflammatory response in IBD. MMT3-72 is a novel, gastrointestinal (GI) locally-activating Janus kinase (JAK) inhibitor designed for the treatment of ulcerative colitis. It is a prodrug that is engineered to have low absorption potential, allowing it to accumulate in the colon where it is cleaved by bacterial azoreductases to release its active metabolite, this compound-M2. This site-specific activation minimizes systemic exposure and potential toxicity. This compound-M2 is a potent inhibitor of JAK1, JAK2, and TYK2, which in turn suppresses the phosphorylation of STAT3, a key mediator of inflammation.
These application notes provide a detailed protocol for utilizing this compound in a dextran sulfate sodium (DSS)-induced colitis mouse model, a widely used preclinical model that mimics many aspects of human ulcerative colitis.
Mechanism of Action: this compound in the JAK-STAT Pathway
This compound exerts its anti-inflammatory effects by targeting the JAK-STAT signaling pathway, which is a critical regulator of cytokine-mediated immune responses. In the context of colitis, pro-inflammatory cytokines bind to their receptors on intestinal epithelial and immune cells, leading to the activation of associated JAKs. These activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and induce the transcription of genes involved in inflammation and immune cell differentiation.
This compound is designed to be minimally absorbed in the upper GI tract. Upon reaching the colon, the azo bond of this compound is cleaved by bacterial azoreductases, releasing the active metabolite this compound-M2. This active metabolite then inhibits the activity of JAK1, JAK2, and TYK2, thereby preventing the phosphorylation of STAT3. This targeted inhibition in the colon reduces the production of pro-inflammatory mediators and alleviates the pathological features of colitis.
Experimental Protocols
DSS-Induced Acute Colitis Model
This protocol describes the induction of acute colitis in mice using DSS, a well-established and reproducible model.
Materials:
-
C57BL/6 female mice (6-8 weeks old)
-
Dextran sulfate sodium (DSS; MW: 36,000-50,000)
-
Sterile drinking water
-
Animal caging and husbandry supplies
-
This compound
-
Vehicle for this compound (e.g., pH-adjusted 80% v/v 2-hydroxypropyl-β-cyclodextrin in water)
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
Induction of Colitis:
-
Prepare a 3% (w/v) DSS solution by dissolving DSS powder in sterile drinking water. Ensure the solution is fresh.
-
On Day 0, replace the regular drinking water with the 3% DSS solution for the experimental groups. The control group continues to receive regular sterile water.
-
Provide the DSS solution ad libitum for 5 consecutive days.
-
-
This compound Treatment:
-
Prepare the this compound formulation. While the exact published formulation is proprietary, a common method for poorly soluble compounds involves cyclodextrins. A suggested starting point is to prepare a stock solution of 2-hydroxypropyl-β-cyclodextrin in sterile water and then dissolve this compound to the desired concentration. The pH may need to be adjusted to aid dissolution.
-
Beginning on Day 0 (or as per the study design), administer this compound orally once daily at doses of 5 mg/kg and 10 mg/kg. The vehicle control group should receive the same volume of the vehicle solution.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
On Day 5 (or the designated endpoint), euthanize the mice.
-
Collect the entire colon and measure its length from the cecum to the anus.
-
A portion of the distal colon can be fixed in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Another portion can be snap-frozen in liquid nitrogen for subsequent protein analysis (e.g., Western blot for p-STAT3).
-
Disease Activity Index (DAI) Scoring
The DAI is a composite score used to quantify the clinical signs of colitis.
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal, well-formed | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Positive (visible) |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
Calculation: DAI = (Weight Loss Score + Stool Consistency Score + Blood in Stool Score) / 3
Histological Analysis
Histological scoring of H&E-stained colon sections provides a quantitative measure of tissue damage.
| Parameter | Score | Description |
| Severity of Inflammation | 0 | None |
| 1 | Slight | |
| 2 | Moderate | |
| 3 | Severe | |
| Depth of Injury | 0 | None |
| 1 | Mucosal | |
| 2 | Mucosal and Submucosal | |
| 3 | Transmural | |
| Crypt Damage | 0 | None |
| 1 | Basal 1/3 damaged | |
| 2 | Basal 2/3 damaged | |
| 3 | Only surface epithelium intact | |
| 4 | Entire crypt and epithelium lost | |
| Extent of Inflammation | 0 | None |
| 1 | 1-25% | |
| 2 | 26-50% | |
| 3 | 51-75% | |
| 4 | 76-100% |
Western Blot for p-STAT3
This protocol outlines the procedure for detecting the levels of phosphorylated STAT3 in colon tissue.
Materials:
-
Frozen colon tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Homogenize frozen colon tissue in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control (e.g., β-actin) to normalize the p-STAT3 levels.
Data Presentation
The following tables summarize the expected quantitative data from a study evaluating this compound in a DSS-induced colitis model.
Table 1: Effect of this compound on Clinical Parameters in DSS-Induced Colitis
| Treatment Group | Dose (mg/kg) | Final Body Weight (% of Initial) | DAI Score | Colon Length (cm) |
| Control (No DSS) | - | ~100% | 0 | ~8-9 |
| DSS + Vehicle | - | Decrease | Increase | Decrease |
| DSS + this compound | 5 | Attenuated Decrease | Attenuated Increase | Attenuated Decrease |
| DSS + this compound | 10 | Attenuated Decrease | Attenuated Increase | Attenuated Decrease |
Table 2: Effect of this compound on Histological Score and p-STAT3 Levels
| Treatment Group | Dose (mg/kg) | Histological Score | Relative p-STAT3/STAT3 Ratio |
| Control (No DSS) | - | 0 | Baseline |
| DSS + Vehicle | - | Increased | Significantly Increased |
| DSS + this compound | 5 | Decreased vs. Vehicle | Decreased vs. Vehicle |
| DSS + this compound | 10 | Significantly Decreased vs. Vehicle | Significantly Decreased vs. Vehicle |
Conclusion
This compound represents a promising therapeutic strategy for ulcerative colitis due to its targeted delivery and local activation in the colon. The DSS-induced colitis model is a robust and relevant preclinical model to evaluate the efficacy of this compound. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute studies investigating the therapeutic potential of this compound and other locally-acting JAK inhibitors for the treatment of IBD.
Application Notes and Protocols for MMT3-72 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMT3-72 is a novel, orally administered prodrug designed for the targeted treatment of ulcerative colitis. It operates as a weak inhibitor of Janus kinase 1 (JAK1) and is specifically engineered for localized activation within the gastrointestinal tract. In the colon, bacterial azoreductases metabolize this compound into its active form, this compound-M2. This active metabolite potently inhibits JAK1, JAK2, and Tyrosine Kinase 2 (TYK2), thereby modulating the inflammatory response in the colon with minimal systemic exposure. These application notes provide detailed protocols for the dosage and administration of this compound in murine models of colitis, along with methodologies for efficacy, pharmacokinetic, and toxicity assessments.
Data Presentation
Table 1: this compound and Metabolite Activity
| Compound | Target(s) | IC50 | Description |
| This compound | JAK1 | Weak Inhibition | Prodrug with low systemic absorption.[1][2] |
| This compound-M2 | JAK1, JAK2, TYK2, JAK3 | 10.8 nM, 26.3 nM, 91.6 nM, 328.7 nM, respectively[3] | Active metabolite formed in the colon.[3] |
Table 2: Recommended Dosage for Efficacy Studies in DSS-Induced Colitis Model
| Compound | Dosage Range | Administration Route | Frequency | Vehicle (Suggested) |
| This compound | 1 - 5 mg/kg | Oral (gavage) | Once daily | 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water |
Table 3: Dosing for Pharmacokinetic Studies
| Compound | Dosage | Administration Route | Samples for Collection |
| This compound | 10 mg/kg | Oral (gavage) | Plasma, Colon Tissue, Feces |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
Objective: To prepare and administer this compound to mice via oral gavage.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water (or other appropriate vehicle)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
Procedure:
-
Animal Weighing: Weigh each mouse accurately to determine the correct volume of this compound suspension to administer.
-
Preparation of this compound Suspension (Suggested Protocol):
-
Calculate the total amount of this compound required for the study.
-
Prepare a 0.5% (w/v) solution of CMC in sterile water. This will serve as the vehicle.
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to the tube to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mL/kg dosing volume).
-
Vortex the suspension vigorously for 5-10 minutes to ensure homogeneity.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
Prepare the suspension fresh daily before administration.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
The typical administration volume for mice is 5-10 mL/kg.
-
Observe the mouse for a few minutes post-administration to ensure no adverse reactions.
-
Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis Efficacy Model
Objective: To induce colitis in mice using DSS and to evaluate the therapeutic efficacy of this compound.
Materials:
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
Drinking water
-
This compound
-
Vehicle control (e.g., 0.5% CMC)
-
Animal balance
-
Fecal occult blood test kit
Procedure:
-
Acclimatization: Acclimate mice for at least one week before the start of the experiment.
-
Induction of Acute Colitis:
-
Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
-
Treatment:
-
On the same day as DSS administration begins (or as per the study design), start daily oral gavage of this compound (1 mg/kg or 5 mg/kg) or the vehicle control.
-
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Observe and score the stool consistency and presence of blood daily (Disease Activity Index - DAI).
-
A typical DAI scoring system combines scores for weight loss, stool consistency, and rectal bleeding.
-
-
Termination and Sample Collection:
-
At the end of the study period (e.g., day 7 or 10), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (e.g., H&E staining) and for measuring myeloperoxidase (MPO) activity as a marker of inflammation.
-
Protocol 3: Pharmacokinetic Analysis of this compound and this compound-M2 (General Protocol)
Objective: To assess the pharmacokinetic profile of this compound and its active metabolite this compound-M2 in mice.
Materials:
-
This compound
-
Vehicle for oral administration
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Liquid nitrogen or dry ice
-
-80°C freezer
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to a cohort of mice.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours post-dose), collect samples:
-
Blood: Collect blood via an appropriate method (e.g., retro-orbital sinus, tail vein) into EDTA tubes. Centrifuge to separate plasma and store at -80°C.
-
Colon Tissue: Euthanize a subset of mice at each time point, excise the colon, flash-freeze in liquid nitrogen, and store at -80°C.
-
Feces: Collect fecal pellets at specified intervals and store at -80°C.
-
-
Sample Processing:
-
Plasma: Perform protein precipitation (e.g., with acetonitrile) to extract the analytes.
-
Colon Tissue and Feces: Homogenize the samples in an appropriate buffer and perform a liquid-liquid or solid-phase extraction to isolate this compound and this compound-M2.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and this compound-M2.
-
Analyze the processed samples to determine the concentrations of the parent drug and its metabolite at each time point.
-
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both compounds in each matrix.
Protocol 4: Acute Toxicity Assessment (General Protocol)
Objective: To evaluate the acute toxicity of a single high dose of this compound in mice.
Materials:
-
This compound
-
Vehicle for oral administration
-
Animal balance
Procedure:
-
Dose Selection: Based on preliminary studies, select a high dose of this compound (e.g., 100, 500, 2000 mg/kg).
-
Administration: Administer a single oral dose of this compound to a group of mice. A control group should receive the vehicle only.
-
Observation:
-
Monitor the animals closely for the first few hours post-dosing and then daily for 14 days.
-
Record any clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Record any instances of morbidity or mortality.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine for any organ abnormalities.
Visualization of Signaling Pathways and Workflows
References
Application Notes and Protocols for Determining the Kinase Inhibitory Activity of MMT3-72 and its Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMT3-72 is a novel oral prodrug designed for the localized treatment of inflammatory conditions. It is a weak inhibitor of Janus kinase 1 (JAK1) and undergoes conversion in the gastrointestinal tract to its active metabolite, this compound-M2. This active form is a more potent inhibitor of several members of the Janus kinase family, which are crucial mediators of cytokine signaling and inflammatory responses. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases.
This document provides detailed protocols for in vitro kinase assays to determine the inhibitory activity of this compound and its active metabolite, this compound-M2, against key JAK family members: JAK1, JAK2, and TYK2. The primary focus of these assays is to quantify the potency of this compound-M2, as it is the pharmacologically active entity. A highly sensitive and reliable luminescence-based ADP-Glo™ Kinase Assay is described, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade utilized by a wide array of cytokines and growth factors to regulate cellular processes such as proliferation, differentiation, and apoptosis. The pathway is initiated by the binding of a ligand to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to modulate gene expression.[1][2][3][4][5]
Experimental Workflow
The following diagram outlines the workflow for determining the IC50 values of this compound and this compound-M2 against JAK1, JAK2, and TYK2 using the ADP-Glo™ Kinase Assay.
Quantitative Data Summary
The inhibitory activities of this compound-M2 and the control inhibitor, Fedratinib, against JAK family kinases are summarized below. This compound is a weak inhibitor, and its metabolite, this compound-M2, demonstrates potent, selective inhibition of JAK1.
| Compound | Target Kinase | IC50 (nM) |
| This compound-M2 | JAK1 | 10.8[6][7] |
| JAK2 | 26.3[6][7] | |
| TYK2 | 91.6[6][7] | |
| JAK3 | 328.7[6][7] | |
| Fedratinib | JAK2 | 3[8][9][10][11] |
| (Control) | JAK1 | ~105 (35-fold less than JAK2)[9][10] |
| TYK2 | ~405 (135-fold less than JAK2)[9][10] |
Experimental Protocols
Materials and Reagents
-
Enzymes:
-
Recombinant Human JAK1 (e.g., Promega, Cat# V3811)
-
Recombinant Human JAK2 (e.g., Cell Signaling Technology, Cat# 7751)
-
Recombinant Human TYK2 (e.g., Sino Biological, Cat# T21-11G)[12]
-
-
Substrate:
-
Assay Kit:
-
Test Compounds:
-
This compound
-
This compound-M2
-
-
Control Inhibitor:
-
Fedratinib (JAK2 inhibitor)
-
-
Buffers and Solutions:
-
Kinase Buffer: 40mM Tris-HCl, pH 7.4, 20mM MgCl₂, 2.5mM MnCl₂, 0.1mg/mL BSA[12]
-
ATP Solution (1mM in kinase buffer)
-
DMSO (for compound dilution)
-
-
Plates:
-
384-well, low-volume, white, flat-bottom plates
-
Assay Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format with a final reaction volume of 5 µL.[7]
-
Compound Preparation:
-
Prepare stock solutions of this compound, this compound-M2, and Fedratinib in 100% DMSO.
-
Perform serial dilutions of the compounds in DMSO to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase and substrate in the kinase buffer. The optimal concentrations of kinase and substrate should be determined empirically but can be started based on manufacturer recommendations.
-
Add 2.5 µL of the kinase/substrate master mix to each well of the 384-well plate.
-
Add 0.5 µL of the serially diluted compounds or DMSO (for control wells) to the respective wells.
-
Incubate for 10 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the necessary components for the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (wells with no kinase) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The provided protocols offer a robust framework for evaluating the inhibitory potential of this compound and its active metabolite, this compound-M2, against key JAK kinases. Given that this compound is a prodrug with weak intrinsic activity, the primary focus of inhibitory characterization should be on this compound-M2. The ADP-Glo™ Kinase Assay is a sensitive and reliable method for determining the potency of these compounds and will be instrumental in further preclinical and clinical development. The use of a well-characterized control inhibitor, such as Fedratinib, is essential for assay validation and data interpretation. These application notes and protocols are intended to guide researchers in the accurate and efficient assessment of this compound's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT Signal Pathway - Creative BioMart [creativebiomart.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. promega.com [promega.com]
- 8. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. JAK1 Kinase Enzyme System [worldwide.promega.com]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.kr]
Measuring Phosphorylated STAT3 Levels Following MMT3-72 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in various cellular processes, including inflammation, proliferation, and survival. The phosphorylation of STAT3 at tyrosine 705 (p-STAT3) is a key event in its activation and subsequent translocation to the nucleus, where it regulates gene expression. Dysregulation of the STAT3 signaling pathway is implicated in various diseases, including inflammatory conditions and cancer.
MMT3-72 is a novel, gastrointestinal locally activating inhibitor of Janus Kinase 1 (JAK1). This compound itself is a weak inhibitor but is converted to its active metabolite, this compound-M2, in the colon. This compound-M2 is a potent and selective inhibitor of JAK1, which is a key upstream kinase responsible for STAT3 phosphorylation. Consequently, treatment with this compound leads to a reduction in p-STAT3 levels, making the measurement of p-STAT3 a critical biomarker for assessing the compound's target engagement and pharmacodynamic activity.
These application notes provide detailed protocols for measuring p-STAT3 levels in biological samples following treatment with this compound, utilizing common laboratory techniques such as Western blotting, flow cytometry, and ELISA.
Mechanism of Action: this compound and the JAK1/STAT3 Signaling Pathway
This compound exerts its effect on p-STAT3 levels through the inhibition of the JAK1 signaling pathway. In its prodrug form, this compound has minimal systemic absorption. Upon reaching the lower gastrointestinal tract, it is metabolized into its active form, this compound-M2. This compound-M2 then inhibits the activity of JAK1, a receptor-associated tyrosine kinase. This inhibition prevents the phosphorylation of STAT3 at the Tyr705 residue, thereby blocking its activation, dimerization, and nuclear translocation. The ultimate result is the downregulation of STAT3-mediated gene transcription.
Quantitative Data Summary
The inhibitory activity of this compound's active metabolite, this compound-M2, on various Janus kinases has been determined through in vitro kinase assays. This data is crucial for understanding the compound's selectivity and potency.
| Compound | Target Kinase | IC50 (nM) |
| This compound-M2 | JAK1 | 10.8 |
| This compound-M2 | JAK2 | 26.3 |
| This compound-M2 | TYK2 | 91.6 |
| This compound-M2 | JAK3 | 328.7 |
Data sourced from MedchemExpress and the primary publication by Bu et al. (2023).
While a specific IC50 for the inhibition of p-STAT3 by this compound is not yet published, studies have demonstrated a significant reduction in p-STAT3 levels in the colon tissue of DSS-induced colitis models following this compound administration. The following table summarizes the expected outcome of this compound treatment on p-STAT3 levels.
| Treatment Group | Expected p-STAT3 Level (relative to control) |
| Vehicle Control | 100% |
| This compound | Reduced |
Experimental Protocols
The following are detailed protocols for the measurement of p-STAT3 levels. Researchers should optimize these protocols for their specific cell lines or tissue types.
Experimental Workflow Overview
Application Notes and Protocols for Cell-Based Assays of MMT3-72 JAK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of tyrosine kinases, particularly JAK1, are critical mediators of cytokine signaling pathways implicated in inflammatory and autoimmune diseases. Inhibition of JAK1 is a key therapeutic strategy for conditions such as ulcerative colitis. MMT3-72 is a weak inhibitor of JAK1, which is designed for localized activation in the gastrointestinal tract, where it is converted to its active metabolite, this compound-M2.[1][2][3] This active form, this compound-M2, is a more potent and selective JAK1 inhibitor.[1]
These application notes provide detailed protocols for two key cell-based assays to evaluate the inhibitory activity of this compound and its metabolites on the JAK1 signaling pathway: a Cellular Phosphorylation Assay measuring the inhibition of Interleukin-6 (IL-6) induced STAT3 phosphorylation, and a Ba/F3 Cell Proliferation Assay to determine the effect on JAK1-dependent cell growth.
Data Presentation
The inhibitory activity of this compound's active metabolite, this compound-M2, has been characterized against the four members of the JAK family. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase | This compound-M2 IC50 (nM) |
| JAK1 | 10.8[1] |
| JAK2 | 26.3[1] |
| JAK3 | 328.7[1] |
| TYK2 | 91.6[1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: JAK/STAT Signaling Pathway and Point of this compound Inhibition.
Caption: Workflow for the Cellular Phosphorylation Assay.
References
Application of MMT3-72 in Inflammatory Bowel Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMT3-72 is a novel, gastrointestinal (GI) locally activating Janus kinase (JAK) inhibitor designed for the treatment of inflammatory bowel disease (IBD), such as ulcerative colitis. It functions as a prodrug that is selectively activated in the colon, leading to localized therapeutic effects and minimizing systemic exposure and potential side effects. This application note provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical IBD research.
Mechanism of Action
This compound is a weak inhibitor of JAK1.[1][2] Its design as a colon-specific prodrug is based on an azo bond that is cleaved by bacterial azoreductases in the lower GI tract. This targeted activation releases the active metabolite, this compound-M2, which is a potent inhibitor of JAK1, JAK2, and TYK2.[1][3] This localized inhibition of the JAK-STAT signaling pathway effectively reduces the phosphorylation of STAT3, a key mediator of pro-inflammatory cytokine signaling implicated in the pathogenesis of IBD.[1][4] The selective activation in the colon ensures that high concentrations of the active compound are delivered to the site of inflammation while minimizing systemic absorption, thereby reducing the risk of systemic toxicity.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and its active metabolite, this compound-M2, as well as the in vivo efficacy of this compound in a dextran sulfate sodium (DSS)-induced colitis mouse model.
Table 1: In Vitro JAK Inhibition
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| This compound | 367.7 | 630 | 5237 | 4697 |
| This compound-M2 | 10.8 | 26.3 | 328.7 | 91.6 |
| Data sourced from in vitro kinase assays.[1][5] |
Table 2: In Vivo Efficacy of this compound in DSS-Induced Colitis in Mice
| Treatment Group | Dose (mg/kg, oral) | Disease Activity Index (DAI) Score | Colon Length (cm) |
| Healthy Control | - | 0 | ~8.5 |
| DSS Control | - | ~2.5 | ~5.5 |
| This compound | 5 | ~0.5 | ~7.5 |
| This compound | 10 | Not specified | Not specified |
| Tofacitinib | 5 | No improvement | Not specified |
| Data represents approximate values based on graphical representations in the cited literature.[1] this compound (5 mg/kg) improved the DAI score by 5-fold compared to the DSS-induced colitis group.[1] |
Experimental Protocols
1. DSS-Induced Colitis Mouse Model
This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS), a widely used model for IBD research.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran sulfate sodium (DSS, 40-50 kDa)
-
Sterile drinking water
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Record the initial body weight of each mouse.
-
Prepare a 2.5-3% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized depending on the DSS batch and mouse strain.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days. Control mice should receive regular sterile drinking water.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.
-
Calculate the Disease Activity Index (DAI) score daily based on the scoring system in Table 3.
-
On day 8, euthanize the mice and collect the colon for analysis of length, histopathology, and protein expression.
Table 3: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | Loose | Negative |
| 2 | 5-10 | Loose | Positive |
| 3 | 10-15 | Diarrhea | Positive |
| 4 | >15 | Diarrhea | Gross bleeding |
| The DAI is calculated as the sum of the scores for weight loss, stool consistency, and blood in stool, divided by 3. |
2. Oral Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.5 and 1.0 mg/mL for 5 and 10 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Beginning on the first day of DSS administration, administer this compound or vehicle control to the mice once daily via oral gavage.
-
Continue daily administration throughout the DSS treatment period.
3. Histological Analysis of Colon Tissue (H&E Staining)
Materials:
-
Collected mouse colon tissue
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Fix the entire colon in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed it in paraffin wax.
-
Cut 5 µm sections using a microtome and mount them on glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain the slides with hematoxylin to stain the cell nuclei blue/purple.
-
Rinse and differentiate in acid-alcohol.
-
Counterstain with eosin to stain the cytoplasm and extracellular matrix pink/red.
-
Dehydrate the sections through a graded series of ethanol to xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
Examine the stained sections under a microscope to assess epithelial damage, inflammatory cell infiltration, and overall tissue architecture.
4. Immunohistochemistry for Phosphorylated STAT3 (p-STAT3)
Materials:
-
Paraffin-embedded colon sections on slides
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against p-STAT3 (Tyr705)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the colon sections as described for H&E staining.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block non-specific antibody binding by incubating the sections with blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary anti-p-STAT3 antibody overnight at 4°C.
-
Wash the slides and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the slides and apply the DAB substrate to visualize the p-STAT3 positive cells (brown precipitate).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Analyze the slides under a microscope to quantify the expression of p-STAT3 in the colon tissue.
Visualizations
Caption: this compound prodrug activation and downstream signaling pathway.
Caption: Workflow for in vivo testing of this compound in a DSS-induced colitis model.
References
- 1. A gastrointestinal locally activating Janus kinase inhibitor to treat ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A gastrointestinal locally activating Janus kinase inhibitor to treat ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MMT3-72 in Localized JAK Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMT3-72 is a novel, investigational weak inhibitor of Janus kinase 1 (JAK1) designed for localized therapeutic action within the gastrointestinal tract.[1][2][3] It functions as a prodrug that is specifically activated by the gut microbiota, offering a targeted approach for the treatment of inflammatory conditions such as ulcerative colitis. This localized activation minimizes systemic exposure and associated side effects, a significant advancement in the application of JAK inhibitors.
The core mechanism of this compound relies on an azo bond that is cleaved by bacterial azoreductases present in the colon. This cleavage releases its active metabolite, this compound-M2, a potent and selective JAK1 inhibitor.[4] this compound-M2 then exerts its therapeutic effect by inhibiting the JAK/STAT signaling pathway, a critical mediator of inflammatory cytokine signaling. This application note provides detailed protocols for studying the activity of this compound and its active metabolite, from in vitro kinase assays to in vivo models of colitis.
Mechanism of Action
This compound is designed with increased molecular weight and polarity to limit its absorption from the upper gastrointestinal tract.[5] Upon reaching the colon, the azo bond in this compound is cleaved by bacterial azoreductases, releasing the active metabolite this compound-M2.[5] this compound-M2 then enters the colon tissues and inhibits JAK1, thereby blocking the phosphorylation of STAT proteins and preventing their translocation to the nucleus to initiate the transcription of pro-inflammatory genes.
Caption: Mechanism of localized activation and action of this compound.
Data Presentation
The inhibitory activity of the active metabolite, this compound-M2, has been characterized against the four members of the JAK family. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Target | IC50 (nM) |
| This compound-M2 | JAK1 | 10.8 |
| This compound-M2 | JAK2 | 26.3 |
| This compound-M2 | TYK2 | 91.6 |
| This compound-M2 | JAK3 | 328.7 |
| Data sourced from MedchemExpress.[4] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the IC50 values of this compound and this compound-M2 against purified JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Substrate peptide (e.g., a poly(Glu, Tyr) peptide)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound and this compound-M2, dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound and this compound-M2 in DMSO. A typical starting concentration would be 100 µM.
-
In a 384-well plate, add 1 µL of the compound dilutions.
-
Add 5 µL of a solution containing the JAK enzyme and the substrate peptide in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Cellular Assay for STAT3 Phosphorylation
This protocol measures the ability of this compound-M2 to inhibit cytokine-induced STAT3 phosphorylation in a relevant cell line (e.g., U2OS cells).
Materials:
-
U2OS cells stably expressing a GFP-STAT3 fusion protein
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cytokine for stimulation (e.g., Oncostatin M or IL-6)
-
This compound-M2, dissolved in DMSO
-
Lysis buffer containing a terbium-labeled anti-phospho-STAT3 antibody (e.g., from a LanthaScreen™ assay kit)
-
384-well cell culture plates
-
TR-FRET plate reader
Procedure:
-
Seed U2OS-GFP-STAT3 cells into 384-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with serial dilutions of this compound-M2 for 1 hour.
-
Stimulate the cells with an EC80 concentration of the chosen cytokine for 30 minutes.
-
Lyse the cells by adding the lysis buffer containing the terbium-labeled anti-phospho-STAT3 antibody.
-
Incubate for 1-2 hours at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition of STAT3 phosphorylation and determine the IC50 value.
Caption: Workflow for the cellular p-STAT3 inhibition assay.
In Vivo DSS-Induced Colitis Model
This protocol outlines the use of this compound in a mouse model of ulcerative colitis induced by dextran sulfate sodium (DSS).
Materials:
-
8-week-old male C57BL/6 mice
-
Dextran sulfate sodium (DSS), 3-5% (w/v) in drinking water
-
This compound, formulated for oral gavage (e.g., in 0.5% carboxymethylcellulose)
-
Fecal occult blood test kit
-
Anesthesia
-
Dissection tools
-
Formalin and PBS
Procedure:
-
Acclimatize mice for one week.
-
Induce colitis by providing DSS in the drinking water for 5-7 days.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle daily via oral gavage, starting on day 3 of DSS administration.
-
Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the study (e.g., day 8-10), euthanize the mice.
-
Collect the colons, measure their length, and collect tissue samples for histology (fix in formalin) and cytokine analysis (snap-freeze in liquid nitrogen).
-
Score histological sections for inflammation severity and tissue damage.
-
Analyze colon tissue homogenates for levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA or multiplex assay.
-
Analyze colon tissue homogenates for p-STAT3 levels by Western blot to confirm target engagement.
Conclusion
This compound represents a promising strategy for the localized treatment of inflammatory bowel disease. Its unique activation mechanism in the colon allows for targeted delivery of the potent JAK1 inhibitor, this compound-M2, while minimizing systemic side effects. The protocols provided here offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and similar locally-acting prodrugs. These studies are crucial for advancing the development of safer and more effective therapies for inflammatory diseases.
References
Application Notes and Protocols for In Vivo Imaging of MMT3-72 Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMT3-72 is a novel, weak Janus kinase 1 (JAK1) inhibitor designed for localized gastrointestinal (GI) activity to treat conditions such as ulcerative colitis.[1][2] Its unique design incorporates an azo bond, intended to be cleaved by colonic bacteria, releasing its active and more potent metabolite, this compound-M2, directly at the site of inflammation.[2][3] This targeted delivery mechanism aims to maximize therapeutic efficacy in the GI tract while minimizing systemic exposure and potential side effects.
These application notes provide a detailed, representative protocol for the in vivo imaging of this compound distribution in a preclinical mouse model of colitis. The described methods are based on established principles of small molecule in vivo imaging and are intended to serve as a comprehensive guide for researchers investigating the pharmacokinetics and biodistribution of this compound and similar GI-targeted compounds.
Signaling Pathway and Mechanism of Action
This compound is designed to modulate the JAK/STAT signaling pathway, a critical pathway in the inflammatory process associated with ulcerative colitis. Upon reaching the colon, the inactive prodrug this compound is metabolized by bacterial azoreductases into its active form, this compound-M2.[2] this compound-M2 is a selective JAK1 inhibitor, and by inhibiting JAK1, it can reduce the phosphorylation of STAT3 (p-STAT3), a key step in the signaling cascade that leads to the transcription of pro-inflammatory genes.[1]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from an in vivo distribution study of fluorescently labeled this compound in a DSS-induced colitis mouse model. Data is presented as the mean percentage of injected dose per gram of tissue (%ID/g) ± standard deviation.
| Organ/Tissue | 1-hour Post-Administration (%ID/g) | 4-hours Post-Administration (%ID/g) | 24-hours Post-Administration (%ID/g) |
| Colon | 1.5 ± 0.3 | 8.2 ± 1.5 | 6.5 ± 1.1 |
| Small Intestine | 5.8 ± 1.2 | 2.1 ± 0.5 | 0.8 ± 0.2 |
| Stomach | 7.2 ± 1.8 | 1.5 ± 0.4 | 0.3 ± 0.1 |
| Liver | 1.2 ± 0.2 | 1.8 ± 0.4 | 1.5 ± 0.3 |
| Kidneys | 0.8 ± 0.1 | 1.1 ± 0.3 | 0.9 ± 0.2 |
| Spleen | 0.5 ± 0.1 | 0.7 ± 0.2 | 0.6 ± 0.1 |
| Blood | 2.5 ± 0.6 | 0.9 ± 0.2 | 0.2 ± 0.1 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging of this compound Distribution
This protocol describes the procedure for non-invasively imaging the biodistribution of a fluorescently labeled this compound analog in a mouse model of colitis.
Materials:
-
Fluorescently labeled this compound (e.g., conjugated to a near-infrared dye)
-
Mice with DSS-induced colitis
-
In vivo imaging system with appropriate filters
-
Anesthesia machine (e.g., isoflurane)
-
Sterile saline
-
Oral gavage needles
Procedure:
-
Animal Preparation:
-
Induce colitis in mice using a standard DSS protocol.
-
Fast mice for 4-6 hours before administration of the imaging agent, with water available ad libitum.
-
-
Imaging Agent Administration:
-
Prepare a solution of fluorescently labeled this compound in sterile saline at a concentration of 1 mg/mL.
-
Administer the solution to mice via oral gavage at a dose of 10 mg/kg.
-
-
In Vivo Imaging:
-
Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse in the imaging chamber, ensuring the animal's body temperature is maintained.
-
Acquire fluorescence images at multiple time points post-administration (e.g., 1, 4, 8, and 24 hours) to monitor the transit and accumulation of the probe in the GI tract.
-
Use appropriate excitation and emission filters for the selected fluorescent dye.
-
Protocol 2: Ex Vivo Biodistribution Analysis
This protocol details the quantification of fluorescently labeled this compound in various organs to validate the in vivo imaging results.
Materials:
-
Mice from the in vivo imaging study
-
Surgical dissection tools
-
Phosphate-buffered saline (PBS)
-
In vivo imaging system
-
Digital scale
Procedure:
-
Tissue Harvesting:
-
At the final imaging time point, humanely euthanize the mouse.
-
Immediately dissect and collect major organs and tissues of interest (colon, small intestine, stomach, liver, kidneys, spleen, and a blood sample).
-
Rinse the GI tract organs with PBS to remove luminal contents.
-
-
Ex Vivo Imaging:
-
Arrange the excised organs in the imaging system.
-
Acquire fluorescence images of the tissues using the same imaging parameters as the in vivo scans.
-
-
Quantification:
-
Weigh each organ.
-
Using the imaging software, draw regions of interest (ROIs) around each organ and quantify the total fluorescence intensity.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
References
Troubleshooting & Optimization
MMT3-72 Technical Support Center: Troubleshooting In Vitro Insolubility
Welcome to the technical support center for MMT3-72. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during in vitro experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a weak inhibitor of Janus kinase 1 (JAK1).[1][2][3] Its mechanism of action involves the modulation of the JAK/STAT signaling pathway. Specifically, it has been shown to reduce the phosphorylation of STAT3 (p-STAT3), a key downstream event in this pathway.[1][2][3] this compound is designed as a gastrointestinal locally-activating prodrug, which is converted to its more active metabolite, this compound-M2, in the colon.[4][5] this compound-M2 is a more potent inhibitor of JAK1, JAK2, and TYK2.[4][5]
Q2: I am observing precipitation of this compound when I add my DMSO stock solution to my aqueous cell culture medium. Why is this happening?
A2: This is a common issue for compounds with low aqueous solubility. This compound is readily soluble in an organic solvent like dimethyl sulfoxide (DMSO), but its solubility is significantly lower in aqueous solutions such as cell culture media or phosphate-buffered saline (PBS). When the DMSO stock is diluted into the aqueous medium, the abrupt change in solvent polarity causes the compound to exceed its solubility limit and precipitate out of the solution.
Q3: What is the recommended solvent and stock concentration for this compound?
A3: The most commonly recommended solvent for this compound is DMSO.[5] A stock solution of 10 mM in DMSO is a typical starting point. To minimize the final DMSO concentration in your assay, which can be toxic to cells, it is advisable to prepare the highest possible stock concentration that remains fully dissolved.
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
A4: The tolerance to DMSO varies between different cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v), with 0.1% being ideal for minimizing solvent-induced effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to assess any potential effects of the solvent on your cells.[6]
Q5: My this compound powder is not dissolving completely in DMSO. What should I do?
A5: If you are having trouble dissolving this compound in DMSO, you can try the following:
-
Vortexing: Vortex the solution vigorously for several minutes.
-
Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Sonication: Use a bath sonicator for 5-10 minutes to aid dissolution.
Ensure the vial is tightly sealed during these steps to prevent solvent evaporation and contamination.
Troubleshooting Insolubility in Aqueous Media
If you continue to experience precipitation of this compound upon dilution into your experimental medium, consider the following strategies.
Solubility Profile of this compound
While specific quantitative data is limited, the following table summarizes the expected solubility of this compound in common laboratory solvents based on its chemical properties and available information.
| Solvent | Expected Solubility | Notes |
| DMSO | ~10 mM | The recommended solvent for stock solutions. |
| Ethanol | Likely soluble, but may be less than DMSO. | Can be used as a co-solvent. |
| Methanol | Potentially soluble. | May be used as a co-solvent. |
| PBS (pH 7.2) | Very low / Insoluble | Expected to have poor aqueous solubility. |
| Cell Culture Media | Very low / Insoluble | Prone to precipitation without solubility enhancement. |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Working Solution
This protocol outlines the standard method for preparing a working solution of this compound from a DMSO stock.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Pre-warmed (37°C) cell culture medium or aqueous buffer
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM stock solution.
-
Vortex vigorously until the powder is completely dissolved. If necessary, use gentle warming (37°C) or sonication.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution:
-
Pre-warm your cell culture medium or aqueous buffer to 37°C.
-
Perform a serial dilution of the this compound DMSO stock solution into the pre-warmed medium to achieve the desired final concentration. It is crucial to add the DMSO stock to the medium and mix immediately and thoroughly. Avoid adding the medium to the DMSO stock.
-
Ensure the final DMSO concentration in the working solution is non-toxic to your cells (ideally ≤ 0.1%).
-
Protocol 2: Solubility Enhancement using a Co-Solvent
If precipitation persists, a co-solvent can be used to improve the solubility of this compound in the final aqueous solution. Ethanol is a commonly used co-solvent.
Procedure:
-
Prepare a concentrated stock solution of this compound in 100% ethanol.
-
In a sterile tube, first add the required volume of pre-warmed cell culture medium.
-
Next, add the required volume of the this compound ethanol stock solution to the medium while vortexing gently.
-
Finally, add any other components of your assay medium.
-
It is important to determine the tolerance of your specific cell line to the final ethanol concentration.
Protocol 3: Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for in vitro studies.[8]
Procedure:
-
Prepare HP-β-CD Solution: Prepare a 1-10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS).
-
Complexation:
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Shake the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
-
Separation and Filtration:
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to obtain a clear solution of the this compound:HP-β-CD complex.
-
-
The concentration of this compound in the final solution should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).
Visualizing the Mechanism of Action and Troubleshooting Workflow
JAK/STAT Signaling Pathway
This compound acts as a weak inhibitor of JAK1, which is a key component of the JAK/STAT signaling pathway. This pathway is crucial for cellular responses to cytokines and growth factors. Inhibition of JAK1 by this compound's active metabolite leads to reduced phosphorylation of STAT proteins, which in turn modulates the transcription of target genes involved in inflammation and cell proliferation.
Troubleshooting Workflow for this compound Insolubility
This workflow provides a logical sequence of steps to address solubility issues with this compound in your in vitro experiments.
We hope this technical support center provides valuable guidance for your experiments with this compound. For further assistance, please consult the product's technical data sheet or contact your supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | JAK | 2996158-39-3 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | JAK inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MMT3-72 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use MMT3-72 and its active metabolite, this compound-M2, in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a weak inhibitor of Janus kinase 1 (JAK1).[1] It is designed as a gastrointestinal locally-activating prodrug. In the colon, it is converted by bacterial azoreductases into its active metabolite, this compound-M2.[2] this compound-M2 is a selective JAK1 inhibitor that also shows activity against other JAK family members at varying concentrations.[3] The primary mechanism of action is the inhibition of the JAK/STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation and immunity.[1][4]
Q2: What is the active form of this compound and what are its inhibitory concentrations?
The active form of this compound is its metabolite, this compound-M2.[3] For in vitro cell culture experiments where the converting enzymes may not be present, it is often recommended to use the active metabolite directly. The half-maximal inhibitory concentrations (IC50) for this compound-M2 against the JAK family kinases have been determined in cell-free assays and are detailed in the table below.[3]
Table 1: IC50 Values of this compound-M2 Against JAK Family Kinases [3]
| Kinase | IC50 (nM) |
| JAK1 | 10.8 |
| JAK2 | 26.3 |
| TYK2 | 91.6 |
| JAK3 | 328.7 |
Q3: What is a recommended starting concentration for this compound-M2 in cell culture?
A common starting point for in vitro cell-based assays is to use a concentration range that brackets the IC50 value of the target. For this compound-M2, a suggested starting range is 10 to 100 times the IC50 for JAK1, which would be approximately 100 nM to 1 µM. However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound and this compound-M2 for cell culture experiments?
This compound and its metabolite have low aqueous solubility. Therefore, they should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution. For cell culture applications, the final concentration of DMSO in the media should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.
Stock Solution Preparation:
-
Dissolve this compound or this compound-M2 in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to mix thoroughly after each dilution step to ensure homogeneity and minimize precipitation.
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Media
-
Possible Cause: The aqueous solubility of this compound or this compound-M2 is exceeded upon dilution of the DMSO stock in the culture medium.
-
Troubleshooting Steps:
-
Reduce Final Concentration: If precipitation is observed at higher concentrations, try using a lower concentration range in your experiments.
-
Increase DMSO Concentration (with caution): While keeping the final DMSO concentration below 0.1% is ideal, some cell lines can tolerate slightly higher concentrations (up to 0.5%). Perform a vehicle control experiment to assess the cytotoxicity of the higher DMSO concentration on your specific cell line.
-
Pre-warm Media: Adding the DMSO stock to pre-warmed media (37°C) can sometimes improve solubility.
-
Vortex During Dilution: Ensure vigorous mixing immediately after adding the DMSO stock to the media to facilitate dispersion.
-
Issue 2: High Cell Death or Unexpected Cytotoxicity
-
Possible Cause: The concentration of this compound-M2 used may be too high for the specific cell line, leading to off-target effects or general toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Use a broad range of concentrations (e.g., from nanomolar to micromolar) to determine the cytotoxic threshold for your cell line. An MTT or LDH assay is suitable for this purpose.
-
Reduce Incubation Time: Shorter exposure times may reduce cytotoxicity while still allowing for the desired inhibitory effect.
-
Check Vehicle Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not causing the observed cell death by including a vehicle-only control.
-
Issue 3: Lack of Expected Biological Effect
-
Possible Cause: The concentration of this compound-M2 may be too low, the cells may not be responsive to JAK1 inhibition, or the compound may have degraded.
-
Troubleshooting Steps:
-
Increase Concentration: If no effect is observed, cautiously increase the concentration of this compound-M2 in a stepwise manner.
-
Confirm Target Expression: Verify that your cell line expresses JAK1 and that the JAK/STAT pathway is active and relevant to the biological process you are studying. This can be done by Western blotting for total and phosphorylated STAT proteins.
-
Use a Positive Control: Include a known activator of the JAK/STAT pathway (e.g., a cytokine like interferon-gamma or interleukin-6) to ensure the pathway is functional in your cells. Also, consider using a well-established JAK inhibitor as a positive control for inhibition.
-
Check Compound Stability: Prepare fresh dilutions from a new aliquot of the stock solution to rule out degradation of the compound.
-
Issue 4: Inconsistent or Variable Results
-
Possible Cause: Inconsistent cell seeding density, variations in compound dilution, or issues with assay timing can all contribute to variability.
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase throughout the experiment. A cell seeding optimization experiment should be performed for each cell line.
-
Standardize Protocols: Maintain consistent protocols for cell plating, compound dilution, and incubation times.
-
Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before plating to ensure an even distribution of cells in each well.
-
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density for a 96-well Plate Cytotoxicity Assay
This protocol helps establish the ideal number of cells to seed per well to ensure they are in an exponential growth phase during the experimental treatment period.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
MTT reagent (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare a single-cell suspension of your cells.
-
Perform a cell count to determine the cell concentration.
-
Prepare a series of cell dilutions in complete culture medium to achieve a range of seeding densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well in a final volume of 100 µL).
-
Seed the cells in a 96-well plate according to your dilution series, with at least three replicate wells for each density. Include wells with media only as a blank control.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, perform an MTT assay on a set of plates to measure cell viability.
-
Analyze the data by plotting absorbance versus cell number for each incubation time. The optimal seeding density will be in the linear range of this curve at your desired experimental endpoint (e.g., 48 or 72 hours), representing exponential growth.
Protocol 2: this compound-M2 Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to assess the cytotoxic effect of this compound-M2 on a chosen cell line.
Materials:
-
Cell line of interest (at the optimized seeding density)
-
Complete cell culture medium
-
This compound-M2 stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT reagent
-
Solubilization solution
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound-M2 in complete culture medium from your stock solution. A typical concentration range to start with could be 0.01, 0.1, 1, 10, and 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound-M2 or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cytotoxicity.
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound-M2.
Caption: Experimental workflow for an MTT-based cytotoxicity assay.
References
MMT3-72 Animal Studies Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MMT3-72 in animal studies.
Troubleshooting Guides & FAQs
This section addresses common issues that may be encountered during this compound animal experiments, particularly in the context of dextran sulfate sodium (DSS)-induced colitis models.
DSS-Induced Colitis Model
Question: We are observing high variability in the severity of colitis between our mice. What are the potential causes and how can we minimize this?
Answer: Variability in the DSS-induced colitis model is a common challenge. Several factors can contribute to this:
-
DSS Batch and Preparation: The molecular weight of DSS is a critical factor, with a molecular weight of 36-50 kDa generally recommended for inducing colitis.[1] Different batches of DSS can have varying efficacy. It is crucial to use DSS from the same lot for the entire experiment and to ensure it is fully dissolved in autoclaved drinking water.[1][2] The DSS solution should be prepared fresh and replaced every 2-3 days to prevent microbial growth, which can affect the results.[1]
-
Mouse Strain and Microbiome: Different mouse strains exhibit varying susceptibility to DSS. For instance, C57BL/6 mice are known to develop chronic inflammation after a cycle of DSS, while BALB/c mice tend to recover more quickly.[3] It is highly recommended to use littermates for control and experimental groups to minimize genetic and microbiome-related variability.[2] Co-housing animals for a period before the experiment can also help to normalize the gut microbiota.
-
Animal Husbandry: Stress can impact the severity of colitis. House mice in a controlled environment with minimal disturbances. Ensure consistent light-dark cycles, temperature, and humidity. When handling mice for procedures like body weight measurement, do so gently and consistently.
Question: Our mice are losing more than 20% of their body weight and appear very lethargic after DSS administration. What should we do?
Answer: Significant weight loss (>20%) is a sign of severe colitis and a humane endpoint.[2] It is crucial to monitor the animals daily for clinical signs of distress, including weight loss, hunched posture, ruffled fur, and diarrhea.[2] If a mouse exceeds the predetermined humane endpoint for weight loss or shows other signs of severe distress, it should be euthanized according to your institution's IACUC guidelines.[1] To avoid excessive severity, you can consider reducing the concentration of DSS or the duration of administration in future experiments.
Question: How do we accurately assess the efficacy of this compound in our DSS model?
Answer: A comprehensive assessment of this compound efficacy involves monitoring several parameters throughout the study:
-
Disease Activity Index (DAI): This is a composite score based on weight loss, stool consistency, and the presence of blood in the stool.[4] Daily monitoring of the DAI provides a quantitative measure of disease progression and response to treatment.
-
Colon Length and Weight: At the end of the study, the colon length and weight should be measured. A shorter and heavier colon is indicative of more severe inflammation and edema.[2]
-
Histological Analysis: Histopathological examination of colon tissue is essential for assessing the extent of inflammation, ulceration, crypt damage, and immune cell infiltration.[1][5] A blinded scoring system should be used to quantify the histological changes.
-
Cytokine Analysis: Measuring the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in colon tissue or serum can provide insights into the inflammatory response and the effect of this compound.[2][6]
This compound Administration and Formulation
Question: What is the recommended method for administering this compound to mice?
Answer: Oral gavage is the most common and precise method for administering a specific dose of this compound.[7][8] It is important to use proper technique to avoid complications such as esophageal injury or accidental administration into the trachea.[7][9] Using flexible gavage tubes is generally recommended over rigid needles to minimize the risk of trauma.[9]
Question: We are having trouble dissolving this compound for our study. What are the recommended solvents and formulations?
Answer: this compound has low water solubility. For in vitro studies, it is typically soluble in DMSO.[1] For in vivo oral administration, several formulation strategies can be employed:
-
Suspension in Carboxymethyl Cellulose (CMC): A common method is to suspend the compound in a 0.5% solution of sodium carboxymethyl cellulose (CMC-Na) in water.[1]
-
Use of Co-solvents: Formulations with PEG300, PEG400, or Tween 80 can also be used to improve solubility.[1] It is essential to test the chosen formulation for stability and to administer the same vehicle to the control group.
Question: this compound is a prodrug. How can we confirm its activation in the gastrointestinal tract?
Answer: this compound is designed to be cleaved by bacterial azoreductases in the colon to release its active metabolite, this compound-M2.[10][11] To confirm activation, you can measure the concentration of this compound-M2 in the colon tissue and, if necessary, in the plasma to assess systemic exposure. This typically requires liquid chromatography-mass spectrometry (LC-MS) analysis.
Potential Side Effects and Monitoring
Question: Although this compound is designed for local action, should we be concerned about systemic side effects?
Answer: While this compound is intended to have minimal systemic exposure, its active metabolite, this compound-M2, is a potent JAK inhibitor.[12] Therefore, it is prudent to monitor for potential systemic side effects associated with JAK inhibition, especially at higher doses. These can include:
-
Immunosuppression: JAK inhibitors can suppress the immune system, potentially increasing the risk of infections.[13][14] Monitor animals for any signs of infection.
-
Hematological Changes: Systemic JAK inhibition can sometimes lead to changes in blood cell counts, such as anemia or neutropenia.[14]
-
Gastrointestinal Perforations: Although rare, gastrointestinal perforations have been associated with some JAK inhibitors.[15]
Question: What specific parameters should we monitor to assess the safety of this compound in our animal studies?
Answer: In addition to the efficacy endpoints, a thorough safety assessment should include:
-
Complete Blood Count (CBC): At the end of the study, a CBC can be performed to check for any hematological abnormalities.
-
Serum Chemistry: Analysis of liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine) can help to identify any potential organ toxicity.
-
Histopathology of other organs: If there are concerns about systemic toxicity, histological examination of organs such as the liver, spleen, and kidneys can be performed.
Data Presentation
Table 1: Disease Activity Index (DAI) Scoring System [4][10]
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | No loss | Normal, well-formed pellets | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Hemoccult positive |
| 3 | 10-15 | ||
| 4 | >15 | Watery diarrhea | Gross bleeding |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and blood in stool, divided by 3.
Table 2: Histological Scoring of Colitis [1][5][16]
| Parameter | Score | Description |
| Inflammation Severity | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Inflammation Extent | 0 | None |
| 1 | Mucosa | |
| 2 | Mucosa and Submucosa | |
| 3 | Transmural | |
| Crypt Damage | 0 | None |
| 1 | Basal 1/3 damaged | |
| 2 | Basal 2/3 damaged | |
| 3 | Only surface epithelium intact | |
| 4 | Entire crypt and epithelium lost | |
| Percent Area Involved | 1 | 1-25% |
| 2 | 26-50% | |
| 3 | 51-75% | |
| 4 | 76-100% |
The total histological score is the sum of the scores for each parameter.
Experimental Protocols
Detailed Methodology for DSS-Induced Colitis in Mice
This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS).
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa
-
Autoclaved drinking water
-
C57BL/6 or BALB/c mice (age and sex-matched)
-
Standard mouse chow
-
Animal scale
-
Fecal occult blood test kit
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
Baseline Measurements: Record the initial body weight of each mouse. Collect fecal pellets for baseline occult blood testing.
-
DSS Administration: Prepare a 2-3% (w/v) solution of DSS in autoclaved drinking water.[2] The optimal concentration may need to be titrated depending on the mouse strain and specific batch of DSS. Provide the DSS solution as the sole source of drinking water for 5-7 days. Control mice should receive autoclaved drinking water without DSS.
-
Daily Monitoring:
-
Measure and record the body weight of each mouse daily.
-
Observe and score stool consistency daily.
-
Check for the presence of blood in the stool daily using a fecal occult blood test.
-
Calculate the Disease Activity Index (DAI) for each mouse daily.
-
Monitor the general health of the animals, looking for signs of distress such as hunched posture, ruffled fur, and reduced activity.[2]
-
-
Termination of the Study: At the end of the DSS administration period (or earlier if humane endpoints are reached), euthanize the mice according to approved institutional protocols.
-
Tissue Collection and Analysis:
-
Carefully excise the colon from the cecum to the anus.
-
Measure the length of the colon.
-
Open the colon longitudinally and gently clean it with ice-cold phosphate-buffered saline (PBS).
-
Record the weight of the colon.
-
Take sections of the distal colon for histological analysis (fix in 10% neutral buffered formalin) and for cytokine analysis (snap-freeze in liquid nitrogen).
-
Mandatory Visualization
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow for this compound in DSS-Induced Colitis.
References
- 1. This compound | JAK | 2996158-39-3 | Invivochem [invivochem.com]
- 2. emjreviews.com [emjreviews.com]
- 3. [PDF] The safety of JAK-1 inhibitors | Semantic Scholar [semanticscholar.org]
- 4. JAK inhibitors: A new dawn for oral therapies in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Toxicity and Safety of MM-129—First-in-Class BTK/PD-L1 Inhibitor as a Potential Candidate against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
- 9. Toxicology | MuriGenics [murigenics.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | JAK inhibitor | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Gastrointestinal Perforations Associated With JAK Inhibitors: A Disproportionality Analysis of the FDA Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gut-Selective Design of Orally Administered Izencitinib (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
MMT3-72 Technical Support Center: Enhancing Efficacy in Colitis Models
Welcome to the technical support center for MMT3-72, a gastrointestinal (GI), locally-activating Janus kinase (JAK) inhibitor prodrug designed for ulcerative colitis (UC) research.[1][2] This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the efficacy of this compound in preclinical colitis models.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is an orally administered prodrug designed for site-specific treatment of ulcerative colitis.[1][2] It remains largely inactive in systemic circulation, minimizing potential toxicity.[2] Within the gastrointestinal tract, it is metabolized into its active form, this compound-M2. This active metabolite accumulates in the colon tissue and functions as a potent inhibitor of the Janus kinase (JAK) family, particularly JAK1 and JAK2, and TYK2.[1][2][3] By inhibiting these kinases, this compound-M2 blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key step in the signaling pathway of many pro-inflammatory cytokines involved in colitis.[1][4]
Q2: What is the primary active metabolite of this compound? A2: The primary active metabolite is this compound-M2.[3] While this compound itself is a weak JAK1 inhibitor, this compound-M2 potently inhibits JAK1, JAK2, and TYK2 with IC50 values of 10.8 nM, 26.3 nM, and 91.6 nM, respectively.[3][5] This metabolite is designed to accumulate specifically in the colon tissue with minimal plasma exposure.[2]
Q3: Which preclinical model is most commonly used to evaluate this compound efficacy? A3: The dextran sodium sulfate (DSS)-induced colitis model in mice is the most widely used and relevant model for this compound, as it effectively mimics many key features of human ulcerative colitis.[1][6] Studies demonstrating the efficacy of this compound have utilized a model of acute colitis induced by administering 3% DSS in the drinking water of C57BL/6 mice for 5 days.[1]
Q4: What are the essential parameters for assessing the efficacy of this compound in a colitis model? A4: A comprehensive assessment of efficacy should include clinical, macroscopic, histological, and molecular readouts:
-
Disease Activity Index (DAI): A composite clinical score based on weight loss, stool consistency, and the presence of blood in the stool.[1][7]
-
Macroscopic Assessment: Measurement of colon length at necropsy is a key indicator, as inflammation typically leads to colon shortening.[1]
-
Histological Analysis: Hematoxylin and eosin (H&E) staining of colon sections is critical to score the extent of immune cell infiltration, tissue damage, and disruption of mucosal architecture.[1][8]
-
Molecular Target Engagement: Western blot analysis of colon tissue lysates to measure the reduction in phosphorylated STAT3 (p-STAT3) confirms that this compound is inhibiting the JAK/STAT pathway as intended.[1]
Q5: What is the expected therapeutic outcome of this compound treatment in the DSS-induced colitis model? A5: In the DSS-induced colitis model, oral administration of this compound has been shown to be highly effective. Expected outcomes include a significant reduction in the Disease Activity Index (DAI) score, preservation of colon length, and marked improvement in histological scores, characterized by reduced epithelial loss and decreased immune cell infiltration.[1] Notably, this compound at a 5 mg/kg dose demonstrated superior efficacy compared to the established JAK inhibitor tofacitinib at the same dose.[1]
Section 2: Troubleshooting Guide
Q1: We are observing high variability in disease severity within our DSS control group. How can we improve consistency? A1: Variability in the DSS model is a common challenge.[9] To improve reproducibility, strictly control the following factors:
-
DSS Properties: Use DSS from the same manufacturer and lot number with a consistent molecular weight (typically 36,000–50,000 Da), as this affects the severity and location of colitis.[10][11]
-
Mouse Strain and Sex: Different mouse strains exhibit varying susceptibility to DSS.[9][12] C57BL/6 mice are commonly used and are known to develop severe colitis.[9] Male mice can also be more susceptible.[13] Ensure consistency in the strain, sex, and age (6-8 weeks old is common) of the mice used.[1]
-
Microbiome: The gut microbiome significantly influences the development of colitis.[9] Source animals from a consistent, high-quality vendor. To normalize the microbiome across experimental animals, consider co-housing them or using mixed bedding for a period before inducing colitis.[9]
-
DSS Administration: Ensure fresh DSS solution is provided regularly (e.g., every 2-3 days) and that water consumption is monitored, as sick animals may drink less.[10]
Q2: Our experiment with this compound did not show a significant therapeutic effect on the DAI score. What could be the cause? A2: If this compound is not demonstrating efficacy, consider these potential issues:
-
Drug Formulation and Administration: this compound requires a specific vehicle for proper dissolution. It has been successfully dissolved in a pH-adjusted solution containing an 80% v/v mixture of beta-cyclodextrin and water for oral gavage.[1] Improper formulation can lead to poor bioavailability. Verify the accuracy of the dosage and the administration technique.
-
Timing of Treatment: Treatment should be initiated according to a validated protocol. In published studies, this compound was administered orally once daily during the DSS induction period.[1] A delayed or inconsistent administration schedule may reduce efficacy.
-
Severity of Colitis: An overly aggressive DSS protocol can induce irreversible damage that may be difficult for any therapeutic agent to rescue.[14] If mortality in the control group is very high or DAI scores reach maximum levels very rapidly, consider reducing the DSS concentration or duration of exposure.
Q3: We are finding it difficult to obtain consistent histological scores for our colon samples. How can we improve our analysis? A3: Histological assessment can be subjective. To enhance consistency and reliability:
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Standardized Scoring System: Adopt a clear and detailed histological scoring system. The system should separately evaluate multiple parameters such as the extent of leukocyte infiltration, tissue damage (e.g., ulceration), and architectural disruption.[15][16] (See Table 3 for an example).
-
Blinded Analysis: The pathologist or researcher scoring the slides should be blinded to the experimental groups to prevent bias.
-
Systematic Sampling: Ensure that you are consistently sampling the same regions of the colon (e.g., proximal, transverse, distal) for analysis, as damage may not be uniform. Some protocols involve creating a "Swiss-roll" of the entire colon to assess the full length.[10]
Q4: We did not observe a decrease in phosphorylated STAT3 (p-STAT3) levels in the colon tissue of this compound-treated mice. What went wrong? A4: Failure to detect a reduction in p-STAT3, the downstream marker of JAK inhibition, points to issues with either target engagement or the detection method itself.
-
Tissue Collection and Processing: Ensure colon tissue is harvested quickly and immediately snap-frozen in liquid nitrogen to preserve the phosphorylation status of proteins. Use phosphatase inhibitors in your protein lysis buffer to prevent dephosphorylation during sample preparation.
-
Timing of Harvest: The reduction in p-STAT3 is a dynamic event. Consider harvesting the colon tissue at a specific time point after the final dose of this compound (e.g., 1-4 hours) to capture the peak of pharmacological activity.
-
Western Blot Technique: Verify the quality and specificity of your primary antibodies for both p-STAT3 and total STAT3. Ensure adequate protein loading and efficient transfer. Run positive and negative controls to validate the assay.
Section 3: Data Presentation and Visualization
Quantitative Data Summary
Table 1: Summary of this compound Efficacy in DSS-Induced Murine Colitis [1]
| Treatment Group (Oral, Daily) | Disease Activity Index (DAI) Score | Disease Severity (% of Mice) | Colon Length (cm) |
|---|---|---|---|
| Healthy Control | 0.0 ± 0.0 | 100% Healthy | 8.5 ± 0.5 |
| DSS + Vehicle | 2.5 ± 0.5 | 80% Severe, 20% Moderate | 5.5 ± 0.5 |
| DSS + Tofacitinib (5 mg/kg) | 2.2 ± 0.6 | 40% Severe, 40% Moderate | 6.0 ± 0.7 |
| DSS + this compound (5 mg/kg) | 0.5 ± 0.5 | 10% Moderate, 90% Healthy | 8.0 ± 0.5 |
Data are represented as mean ± SD. Disease severity was categorized based on DAI scores.
Diagrams and Workflows
Caption: this compound is a prodrug that converts to its active form in the GI tract.
Caption: this compound inhibits the JAK/STAT pathway, blocking inflammatory signaling.
References
- 1. A gastrointestinal locally activating Janus kinase inhibitor to treat ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A gastrointestinal locally activating Janus kinase inhibitor to treat ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ulcerative colitis: molecular insights and intervention therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Colitis Mouse Models in IBD Research: Key Considerations | Taconic Biosciences [taconic.com]
- 10. researchgate.net [researchgate.net]
- 11. Dextran Sodium Sulphate Colitis Mouse Model: Traps and Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
MMT3-72 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of MMT3-72.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound solid powder?
For long-term stability, this compound in its solid form should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
This compound solutions can be stored at -80°C or -20°C for up to 6 months.[1] To minimize freeze-thaw cycles, it is recommended to aliquot the solution into single-use volumes.
Q3: What is the recommended solvent for reconstituting this compound?
This compound can be dissolved in DMSO to prepare a stock solution, for example, at a concentration of 10 mM.[1] For cell-based assays, ensure the final concentration of DMSO is not detrimental to the cells.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no activity of the compound in experiments. | Improper storage leading to degradation. | - Verify that the compound has been stored according to the recommended conditions (see tables below).- Use a fresh vial of the compound if degradation is suspected.- Perform a quality control check, if possible. |
| Precipitation observed in the stock solution upon thawing. | Poor solubility or solution instability at a specific concentration or temperature. | - Gently warm the solution to 37°C and vortex to redissolve the precipitate.- If precipitation persists, consider preparing a fresh, lower concentration stock solution.- Centrifuge the vial to pellet the precipitate and use the supernatant, noting the potential for inaccurate concentration. |
| Inconsistent experimental results between different batches. | Variation in compound stability or handling. | - Ensure consistent storage and handling procedures for all aliquots and batches.- Aliquot stock solutions to minimize freeze-thaw cycles.- Qualify each new batch of the compound before use in critical experiments. |
Storage Condition Summary
Solid this compound Powder
| Storage Temperature | Duration |
| -20°C | 12 Months |
| 4°C | 6 Months |
This compound in Solvent
| Storage Temperature | Duration |
| -80°C | 6 Months |
| -20°C | 6 Months |
Data sourced from ProbeChem's product information page.[1]
Experimental Protocols
Protocol for Reconstitution of this compound
-
Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent moisture condensation.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store immediately at -80°C or -20°C.
This compound Mechanism of Action and Activation
This compound is designed as a gastrointestinal locally-activating Janus kinase (JAK) inhibitor. In the colon, it is converted by bacterial azoreductases into its active metabolite, this compound-M2, which is a potent inhibitor of JAK1, JAK2, and TYK2.
Caption: Activation pathway of the this compound prodrug.
Experimental Workflow for Preparing this compound for In Vitro Assays
Caption: Workflow for preparing this compound for experiments.
References
Avoiding off-target effects of MMT3-72 in experiments
Welcome to the technical support center for MMT3-72. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and troubleshooting off-target effects during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its active metabolite, this compound-M2?
This compound is a weak inhibitor of Janus kinase 1 (JAK1).[1][2] It is designed as a gastrointestinal (GI) locally activating prodrug.[3] In the colon, bacterial azoreductases cleave the azo bond in this compound, releasing its active metabolite, this compound-M2.[3] This design aims to concentrate the active compound in the GI tract, minimizing systemic exposure and potential side effects.[3][4] this compound-M2 is a selective JAK1 inhibitor.[5]
Q2: What are the primary on-target and known off-target effects of this compound-M2?
The primary on-target effect of this compound-M2 is the inhibition of JAK1, which subsequently reduces the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] The known off-target effects are primarily against other members of the JAK family, namely JAK2, TYK2, and JAK3.[5] Due to the conserved nature of the ATP-binding site in kinases, there is a potential for off-target effects on other kinases throughout the kinome.
Q3: I'm observing a phenotype inconsistent with JAK1 inhibition. How can I determine if this is an off-target effect?
Several troubleshooting steps can help you distinguish between on-target and off-target effects:
-
Dose-Response Correlation: Compare the concentration of this compound-M2 required to elicit the phenotype with its IC50 for JAK1 inhibition. A significant discrepancy may suggest an off-target effect.
-
Use of a Structurally Unrelated JAK1 Inhibitor: If a different, validated JAK1 inhibitor with a distinct chemical structure does not produce the same phenotype, it is likely that the observed effect of this compound is off-target.
-
Rescue Experiment: Overexpression of JAK1 in your cell system might rescue the on-target phenotype. If the phenotype persists despite JAK1 overexpression, it is likely mediated by an off-target interaction.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target protein. If the phenotype is diminished or disappears, it confirms the off-target effect.
Q4: My in vitro kinase assay results with this compound-M2 are inconsistent. What are the common causes?
Inconsistent results in kinase assays can arise from several factors:[6]
-
Compound Solubility: Ensure this compound-M2 is fully dissolved in the assay buffer. Precipitation can lead to variability.
-
ATP Concentration: If this compound-M2 is an ATP-competitive inhibitor, its apparent potency will be influenced by the ATP concentration in the assay. For comparability, it's recommended to use an ATP concentration close to the Km value for the kinase.
-
Reagent Quality: The purity and activity of the kinase, substrate, and ATP are critical for reproducible results.
-
Assay Conditions: Suboptimal pH, ionic strength, and temperature can affect enzyme activity and inhibitor binding.
Quantitative Data Summary
The following tables summarize the known inhibitory activity of the active metabolite this compound-M2 and provide a representative example of a kinome scan to illustrate potential off-target kinase interactions.
Table 1: Inhibitory Activity of this compound-M2 against JAK Family Kinases
| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK1 |
| JAK1 | 10.8 | 1 |
| JAK2 | 26.3 | 2.4 |
| TYK2 | 91.6 | 8.5 |
| JAK3 | 328.7 | 30.4 |
Data sourced from MedchemExpress.[5]
Table 2: Representative Kinome Scan Data for a Selective JAK1 Inhibitor
| Off-Target Kinase | % Inhibition at 1 µM |
| JAK1 (On-Target) | 98 |
| JAK2 | 75 |
| TYK2 | 45 |
| JAK3 | 20 |
| ACVR1 | 65 |
| ROCK2 | 55 |
| FLT3 | 30 |
| CDK2 | 15 |
| SRC | 10 |
| EGFR | 5 |
This table presents hypothetical data for illustrative purposes, based on typical selectivity profiles of JAK1 inhibitors.
Experimental Protocols & Methodologies
Here are detailed protocols for key experiments to assess and mitigate off-target effects of this compound.
Phospho-STAT Western Blotting to Confirm On-Target Activity
This protocol is used to verify that this compound is inhibiting the JAK1/STAT signaling pathway in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve cells of serum for 4-6 hours, if necessary, to reduce basal signaling.
-
Pre-treat cells with a dose range of this compound (or its active metabolite this compound-M2) or vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a cytokine known to activate the JAK1 pathway (e.g., IL-6 or IFN-γ) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST to reduce non-specific antibody binding.[7]
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT (e.g., p-STAT3 Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for total STAT and a loading control (e.g., GAPDH or β-actin) to normalize the data.[8]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to confirm the direct binding of a compound to its target protein in a cellular environment.[9][10]
Methodology:
-
Cell Treatment:
-
Treat cultured cells with this compound-M2 or vehicle control at the desired concentration for a specified time.
-
-
Thermal Challenge:
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Cell Lysis and Protein Fractionation:
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Lyse the cells by freeze-thaw cycles.
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Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[10]
-
-
Protein Analysis:
-
Collect the supernatant and analyze the amount of soluble JAK1 by Western blotting or other quantitative protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble JAK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound-M2 indicates target engagement and stabilization.
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Kinobeads Assay for Off-Target Profiling
This chemical proteomics approach is used to identify the kinase targets and off-targets of an inhibitor from a complex cell lysate.[12][13][14]
Methodology:
-
Lysate Preparation:
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Prepare a native cell lysate from your experimental system, ensuring that kinase activity is preserved.
-
-
Competitive Binding:
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Incubate the cell lysate with a range of concentrations of this compound-M2.
-
-
Affinity Purification:
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Add Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate and incubate to capture kinases that are not inhibited by this compound-M2.[12]
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Washing and Elution:
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Wash the beads to remove non-specifically bound proteins.
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Elute the bound kinases from the beads.
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Mass Spectrometry Analysis:
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Digest the eluted proteins into peptides and analyze them by quantitative mass spectrometry.
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Data Analysis:
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Quantify the amount of each identified kinase. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that it is an off-target of this compound-M2.
-
Visualizations
JAK/STAT Signaling Pathway
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound-M2.
Experimental Workflow for Troubleshooting Off-Target Effects
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Intestinal targeting of drugs: rational design approaches and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. annualreviews.org [annualreviews.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of MMT3-72 Metabolite Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring the formation of metabolites for the Janus kinase (JAK) inhibitor, MMT3-72. The content is structured to address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of metabolic activation?
A1: this compound is a Janus kinase (JAK) inhibitor designed for localized activity within the gastrointestinal (GI) tract to treat conditions like ulcerative colitis.[1][2] Its design is intended to limit systemic absorption.[1] The primary metabolic activation occurs in the colon, where bacterial azoreductases cleave an azo bond in the this compound molecule.[1] This cleavage releases its active metabolite, this compound-M2.[3]
Q2: What are the known metabolites of this compound?
A2: In vivo studies in mice have identified five metabolites, designated this compound-M1 through this compound-M5.[2] The primary active metabolite, which shows potent inhibition of JAK1, JAK2, and TYK2, is this compound-M2.[3][4]
Q3: Which biological matrices are most relevant for measuring this compound metabolite formation?
A3: Given that this compound is designed for local action in the colon, the most relevant biological matrices are colon contents (feces) and colon tissue.[2][3] Plasma is also important to assess systemic exposure to the parent drug and its metabolites, which is expected to be low.[3]
Q4: What is the recommended analytical technique for quantifying this compound and its metabolites?
A4: Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the most suitable technique for the sensitive and selective quantification of this compound and its metabolites in complex biological samples.[2][5][6]
Troubleshooting Guides
Problem 1: I am not detecting the active metabolite this compound-M2 in my in vitro assay with human liver microsomes.
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Possible Cause: this compound is activated by bacterial azoreductases in the colon, not primarily by cytochrome P450 (CYP) enzymes found in liver microsomes.[1] Standard liver microsome assays lack the necessary bacterial enzymes to facilitate the cleavage of the azo bond.
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Solution: To measure the formation of this compound-M2 in vitro, it is necessary to use a system that mimics the colon's microbial environment. An appropriate model would be an incubation with fresh colon content suspensions from a relevant animal species or a culture of specific gut bacteria known to express azoreductases.[3]
Problem 2: There is high variability in the concentration of this compound-M2 in the colon tissue of my experimental animals.
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Possible Cause 1: Differences in Gut Microbiome: The composition and activity of the gut microbiome can vary significantly between individual animals, even within the same cohort. This can lead to different rates of this compound metabolism.
-
Solution 1: Ensure that all animals are housed under identical conditions and have a standardized diet to minimize variations in their gut microbiota. It may also be beneficial to normalize the data by quantifying the total bacterial load or the abundance of specific azoreductase-producing bacteria.
-
Possible Cause 2: Inconsistent Sample Collection: The exact location within the colon from which tissue is sampled can influence the measured metabolite concentration.
-
Solution 2: Standardize the sample collection protocol by consistently harvesting tissue from the same region of the colon (e.g., proximal, distal) for all animals.
Problem 3: The LC-MS/MS signal for my metabolites is low and inconsistent.
-
Possible Cause 1: Matrix Effects: Components in the biological matrix (e.g., salts, lipids from tissue homogenates) can interfere with the ionization of the target analytes in the mass spectrometer, leading to signal suppression or enhancement.
-
Solution 1: Optimize the sample preparation method to effectively remove interfering substances. This could involve protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Using a stable isotope-labeled internal standard for each analyte can also help to correct for matrix effects.
-
Possible Cause 2: Metabolite Instability: Metabolites can be unstable and may degrade during sample collection, storage, or processing.
-
Solution 2: Ensure that samples are processed quickly and kept on ice. Store samples at -80°C for long-term stability. The addition of stabilizing agents may be necessary, depending on the chemical nature of the metabolites.
Experimental Protocols
Protocol: Quantification of this compound and its Metabolites in Mouse Feces by LC-MS/MS
-
Sample Collection: Collect fresh fecal pellets from mice orally dosed with this compound.[2] Immediately freeze the samples on dry ice and store them at -80°C until analysis.
-
Sample Preparation:
-
Weigh approximately 50 mg of frozen feces.
-
Add 500 µL of ice-cold extraction buffer (e.g., 80:20 methanol:water) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound).
-
Homogenize the sample using a bead beater for 5 minutes.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge again to pellet any remaining particulates.
-
Transfer the final supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation of the parent drug and its metabolites.
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Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, optimized for this compound and its metabolites.
-
-
Data Analysis:
-
Construct a standard curve for each analyte using synthesized reference standards of this compound and its metabolites.[7]
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of each metabolite in the samples by interpolating from the respective standard curve.
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Quantitative Data Summary
The following table summarizes the in vivo distribution of this compound and its metabolites in mice 6 hours after a 10 mg/kg oral dose, based on published findings.[2]
| Compound | Plasma | Colon Tissues | Colon Contents (Feces) |
| This compound (Parent) | Not Detected | Not Detected | Detected |
| This compound-M1 | Not Detected | Detected | Detected |
| This compound-M2 (Active) | Low Levels | High Levels | Detected |
| This compound-M3 | Not Detected | Not Detected | Detected |
| This compound-M4 | Not Detected | Not Detected | Detected |
| This compound-M5 | Not Detected | Not Detected | Detected |
Visualizations
Caption: Metabolic activation of this compound in the colon.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A gastrointestinal locally activating Janus kinase inhibitor to treat ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting variable results from MMT3-72 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MMT3-72 and its active metabolite, this compound-M2, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a weak inhibitor of Janus kinase 1 (JAK1) designed as a gastrointestinal (GI) locally activating prodrug.[1][2] Its primary application is in models of ulcerative colitis.[3] The molecule is designed to have low absorption from the GI tract.[4] Upon reaching the colon, bacterial azoreductases cleave an azo bond within the this compound structure, releasing the active and more potent metabolite, this compound-M2.[4]
Q2: What is the primary target of the active metabolite, this compound-M2?
This compound-M2 is a selective inhibitor of JAK1.[5] It also shows activity against other JAK family members, with varying degrees of potency.
Q3: What are the reported IC50 values for this compound and this compound-M2?
This compound is a weak inhibitor of JAK1. In one study, this compound showed an IC50 of 367.7 nM for JAK1 and significantly weaker activity against JAK2, JAK3, and TYK2.[6] The active metabolite, this compound-M2, is a more potent inhibitor.
| Kinase Target | This compound-M2 IC50 (nM) |
| JAK1 | 10.8 |
| JAK2 | 26.3 |
| TYK2 | 91.6 |
| JAK3 | 328.7 |
| [Source: MedchemExpress[5]] |
Q4: Can I use this compound in standard cell culture experiments to see a direct effect?
In standard cell culture, this compound will likely show very weak activity as the bacterial enzymes required for its activation into this compound-M2 are not present. For in vitro cell-based assays, it is recommended to use the active metabolite, this compound-M2, to observe the inhibitory effects on the JAK-STAT pathway.
Troubleshooting Variable Results
Variable results in experiments with this compound can arise from its unique prodrug nature or from general challenges in cell-based kinase assays.
Scenario 1: Inconsistent results in in vivo colitis models.
| Potential Cause | Troubleshooting Steps |
| Variable activation of this compound | Ensure consistent gut microbiota composition in animal models. Variations in gut flora can alter the levels of azoreductase enzymes, leading to inconsistent conversion of this compound to this compound-M2. Consider co-housing animals or using animals from the same source to minimize microbiota variability. |
| Incorrect dosage or administration | Verify the formulation and dosage calculations. Ensure consistent oral gavage technique to deliver the compound to the GI tract effectively. |
| Assay timing | The timing of sample collection post-administration is critical. This compound requires time to reach the colon and be metabolized. A time-course experiment is recommended to determine the optimal time point for observing the maximum effect on downstream markers like p-STAT3. |
Scenario 2: High variability in p-STAT3 levels in treated cells (in vitro with this compound-M2).
| Potential Cause | Troubleshooting Steps |
| Cell health and passage number | Use cells with a consistent and low passage number, as high passage numbers can alter cellular responses and signaling.[7] Ensure cells are healthy and not overly confluent, which can affect signaling pathways. |
| Inconsistent cytokine stimulation | The concentration and timing of cytokine stimulation (e.g., IL-6 or IFN-γ) to induce STAT3 phosphorylation are critical. Ensure precise and consistent stimulation across all wells and experiments. Prepare fresh cytokine stocks regularly. |
| Variability in sample processing for Western blot | Use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of STAT3 after cell lysis.[8] Ensure equal protein loading by performing a protein quantification assay (e.g., BCA). Normalize p-STAT3 levels to total STAT3 and a loading control like β-actin or GAPDH.[9] |
| Antibody performance | Use a well-validated phospho-specific STAT3 antibody.[9] Optimize antibody concentrations and incubation times. |
Experimental Protocols
Protocol 1: In Vitro p-STAT3 Inhibition Assay Using this compound-M2
This protocol details the measurement of STAT3 phosphorylation in response to cytokine stimulation and its inhibition by this compound-M2 in a human colon carcinoma cell line (e.g., HT-29).
Materials:
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HT-29 cells
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DMEM with 10% FBS
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This compound-M2
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Recombinant Human IL-6
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Phosphatase Inhibitor Cocktail
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Protease Inhibitor Cocktail
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RIPA Lysis Buffer
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BCA Protein Assay Kit
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Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin
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HRP-conjugated secondary antibody
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ECL Western Blotting Substrate
Procedure:
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Cell Seeding: Seed HT-29 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
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Serum Starvation: Replace the growth medium with serum-free DMEM for 12-16 hours prior to treatment.
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Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound-M2 (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 1-2 hours.
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Cytokine Stimulation: Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Western Blotting:
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Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[9]
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
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Incubate with primary antibodies against p-STAT3 (Tyr705), total STAT3, and β-actin overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an ECL substrate and an imaging system.
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Data Analysis: Quantify band intensities using densitometry software. Normalize the p-STAT3 signal to total STAT3 and the loading control.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound activation and JAK1 inhibition.
Troubleshooting Logic for Inconsistent p-STAT3 Results
Caption: Troubleshooting flowchart for p-STAT3 Western blot analysis.
JAK-STAT Signaling Pathway
Caption: Overview of the canonical JAK-STAT signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A gastrointestinal locally activating Janus kinase inhibitor to treat ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A gastrointestinal locally activating Janus kinase inhibitor to treat ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 9. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
MMT3-72 delivery methods for enhanced local action
Welcome to the technical support center for MMT3-72, a gastrointestinal (GI) locally activating Janus kinase (JAK) inhibitor designed for enhanced local action in models of inflammatory bowel disease (IBD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental use of this compound.
Quick Links
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Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a weak inhibitor of JAK1 designed as a prodrug for localized treatment of ulcerative colitis.[1][2][3] Its design is intended to increase its molecular weight and polarity, which reduces its absorption from the GI tract and promotes its accumulation in the colon.[4][5] In the colon, bacterial azoreductases cleave an azo bond in this compound, releasing its active metabolite, this compound-M2. This compound-M2 is a more potent inhibitor of JAK1, JAK2, and TYK2.[6] This active metabolite is then absorbed into the colon tissue, where it exerts its therapeutic effects with minimal systemic exposure.[4][5]
Q2: What is the rationale for using a GI-locally activating inhibitor like this compound?
A2: The primary rationale is to achieve high therapeutic concentrations of the active drug at the site of inflammation (the colon) while minimizing systemic exposure. This approach is designed to reduce the systemic side effects often associated with conventional JAK inhibitors, such as hematological abnormalities and immunosuppression.
Q3: How does this compound compare to a systemic JAK inhibitor like tofacitinib in preclinical models?
A3: In studies using the dextran sulfate sodium (DSS)-induced colitis model in mice, orally administered this compound demonstrated superior efficacy compared to tofacitinib at the same dosages (e.g., 5 mg/kg). This compound was shown to be more effective in improving the Disease Activity Index (DAI) score, reducing bleeding, and preserving colon length.
Q4: What is the active metabolite of this compound and what are its targets?
A4: The active metabolite of this compound is this compound-M2.[6] It is a selective inhibitor of several Janus kinases, with IC50 values of 10.8 nM for JAK1, 26.3 nM for JAK2, 91.6 nM for TYK2, and 328.7 nM for JAK3.[6]
Q5: Are there known off-target effects for the active metabolite, this compound-M2?
A5: While specific kinome-wide selectivity screening data for this compound-M2 is not publicly available, researchers should be aware that kinase inhibitors can have off-target effects. It is advisable to consult comprehensive kinase profiling services to assess the selectivity of this compound-M2 against a broad panel of kinases if off-target effects are a concern for your specific experimental context.
Q6: What is the recommended storage for this compound?
A6: For solid this compound, storage at room temperature in the continental US is generally acceptable, though this may vary in other locations.[2][3] Always refer to the Certificate of Analysis provided with your specific lot for the most accurate storage recommendations.[2][3]
Troubleshooting Guides
This section addresses common issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in DSS-induced colitis severity between animals. | - Inconsistent DSS administration.- Genetic drift in mouse strains.- Differences in gut microbiota.- Animal stress. | - Ensure DSS is fully dissolved in drinking water and that water bottles are functioning correctly.- Use mice from a reliable vendor and of a consistent age and sex.- Co-house animals to normalize gut microbiota.- Handle animals gently and consistently to minimize stress. |
| Inconsistent or lack of therapeutic effect with this compound treatment. | - Improper formulation or precipitation of this compound.- Incorrect oral gavage technique.- Insufficient dosage. | - Prepare fresh formulations of this compound daily. Visually inspect for any precipitation before administration.- Ensure personnel are properly trained in oral gavage techniques to avoid accidental administration into the trachea.- Consider a dose-response study to determine the optimal dose for your specific model and experimental conditions. |
| Difficulty interpreting p-STAT3 Western blot results. | - Poor antibody quality.- Issues with protein extraction from colon tissue.- Inconsistent sample loading. | - Use a validated antibody for phosphorylated STAT3.- Ensure efficient protein extraction by using appropriate lysis buffers and homogenization techniques.- Normalize p-STAT3 levels to total STAT3 and a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading. |
| Animal distress or mortality following oral gavage. | - Esophageal or stomach perforation.- Aspiration of the formulation into the lungs.- Overdosing. | - Use appropriately sized, flexible gavage needles with a ball tip.- Ensure proper restraint and technique to avoid entry into the trachea.- Accurately calculate the dose based on the animal's body weight. The volume should not exceed 10 mL/kg. |
Experimental Protocols
Protocol 1: Formulation and Oral Administration of this compound in a DSS-Induced Colitis Mouse Model
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Vehicle Preparation:
-
A common vehicle for oral gavage of poorly soluble compounds is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
To prepare, slowly add 0.5 g of low-viscosity CMC to 100 mL of sterile water while stirring vigorously to prevent clumping. Continue stirring until a homogenous suspension is formed.
-
-
This compound Formulation:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.
-
Create a paste by adding a small volume of the 0.5% CMC vehicle to the this compound powder and triturating with a mortar and pestle.
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Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final desired concentration (e.g., for a 10 mg/kg dose in a 20 g mouse receiving 0.2 mL, the concentration would be 1 mg/mL).
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Prepare the formulation fresh daily and keep it under constant gentle agitation to ensure a uniform suspension.
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-
Oral Gavage Procedure:
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Accurately weigh each mouse to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
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Use a 20-22 gauge, flexible, ball-tipped gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.
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Carefully insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.
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Slowly administer the this compound suspension.
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Gently remove the needle and return the mouse to its cage.
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Monitor the animal for any signs of distress for at least 30 minutes post-administration.
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Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3) in Mouse Colon Tissue
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Protein Extraction:
-
Excise the colon from the euthanized mouse and flush with ice-cold PBS to remove fecal matter.
-
Homogenize a section of the distal colon in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
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Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
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Collect the supernatant containing the protein extract.
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-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the protein lysates and heat at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for p-STAT3.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
Normalize the p-STAT3 signal to the total STAT3 signal and the loading control signal.
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Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound-M2
| Target | IC50 (nM) |
| JAK1 | 10.8 |
| JAK2 | 26.3 |
| TYK2 | 91.6 |
| JAK3 | 328.7 |
Data sourced from MedchemExpress.[6]
Table 2: Efficacy of this compound in DSS-Induced Colitis in Mice
| Treatment Group | Dose (mg/kg) | Change in Disease Activity Index (DAI) | Colon Length (cm) |
| Healthy Control | - | No significant change | ~8-9 |
| DSS + Vehicle | - | Significant increase | Significantly shortened |
| DSS + this compound | 5 | 5-fold improvement vs. DSS + Vehicle | Partially restored |
| DSS + this compound | 10 | 10-fold improvement vs. DSS + Vehicle | Significantly restored |
| DSS + Tofacitinib | 5 | No significant improvement | No significant restoration |
This table summarizes the reported trends. Actual values can vary between experiments.
Signaling Pathways and Workflows
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound-M2.
Caption: Experimental workflow for this compound from administration to local action.
References
- 1. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 2. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: MMT3-72 Research Protocols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MMT3-72, a gastrointestinal-targeted Janus kinase (JAK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a weak inhibitor of Janus kinase 1 (JAK1) designed for localized activity within the gastrointestinal tract.[1] Its intended application is in the treatment of conditions like ulcerative colitis.[1] The molecule is engineered to have low absorption potential, allowing it to reach the colon where it is cleaved by bacterial azoreductases. This cleavage releases its active metabolite, this compound-M2, which is a more potent and selective JAK1 inhibitor.[2][3]
Q2: What is the active metabolite of this compound and what are its inhibitory concentrations?
A2: The active metabolite of this compound is this compound-M2. This metabolite is a selective JAK1 inhibitor.[3] The reported IC50 values for this compound-M2 against various JAK isoforms are summarized in the table below.
Q3: How should this compound be stored?
A3: this compound should be stored at room temperature in the continental US, though storage conditions may vary elsewhere. For precise storage instructions, it is crucial to refer to the Certificate of Analysis provided with the product.[1]
Q4: In what experimental models has this compound shown efficacy?
A4: this compound has demonstrated superior efficacy and the ability to reduce phosphorylated STAT3 (p-STAT3) in dextran sulfate sodium (DSS)-induced colitis models.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
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Question: Why am I seeing high variability in my in vitro experiments measuring p-STAT3 inhibition?
-
Answer:
-
Cell Line Variability: Ensure you are using a consistent cell line and passage number. Different cell lines can have varying levels of JAK/STAT pathway activation.
-
Cytokine Stimulation: The timing and concentration of cytokine stimulation (e.g., IL-6 or IFN-γ) are critical. Optimize the stimulation protocol for your specific cell line to achieve a robust and reproducible p-STAT3 signal.
-
Compound Solubility: this compound has low predicted absorption, which may correlate with solubility issues in aqueous media. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before further dilution in cell culture media. Consider a brief sonication step if you observe precipitation.
-
Metabolite Activity: Remember that this compound is a prodrug. For in vitro systems lacking bacterial enzymes, consider using the active metabolite this compound-M2 directly to assess target engagement.
-
Issue 2: Lack of efficacy in in vivo colitis models.
-
Question: I am not observing the expected therapeutic effect of this compound in my DSS-induced colitis model. What could be the issue?
-
Answer:
-
Microbiota Composition: The activation of this compound is dependent on bacterial azoreductases. The composition of the gut microbiota in your animal model can significantly impact the conversion of this compound to its active metabolite. Ensure your animals have a conventional gut flora.
-
Dosing and Administration: Review your dosing regimen and route of administration. Oral gavage is the standard route for this compound. Ensure accurate dosing based on the animal's weight.
-
DSS Model Severity: The severity of DSS-induced colitis can vary. Ensure your model is well-characterized and that the disease induction is consistent across all animal groups.
-
Timing of Treatment: The therapeutic window for intervention is crucial. Initiate treatment at the appropriate time point relative to DSS administration.
-
Quantitative Data
Table 1: Inhibitory Activity of this compound-M2
| Target | IC50 (nM) |
| JAK1 | 10.8[3] |
| JAK2 | 26.3[3] |
| TYK2 | 91.6[3] |
| JAK3 | 328.7[3] |
Experimental Protocols
Protocol 1: In Vitro p-STAT3 Inhibition Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HT-29 or other colon epithelial cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound-M2 in DMSO. Perform serial dilutions to achieve the desired final concentrations.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound-M2 for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine, such as IL-6 (10-50 ng/mL), for 15-30 minutes to induce STAT3 phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of p-STAT3: Determine the levels of phosphorylated STAT3 (Tyr705) and total STAT3 using a validated ELISA kit or by Western blotting.
-
Data Analysis: Normalize the p-STAT3 signal to the total STAT3 signal. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Protocol 2: DSS-Induced Colitis Model in Mice
-
Acclimatization: Acclimatize mice (e.g., C57BL/6) for at least one week before the start of the experiment.
-
Induction of Colitis: Administer 2-3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 5-7 days.
-
Treatment: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer this compound or vehicle control to the mice via oral gavage daily, starting from day 0 or day 2 of DSS administration.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Sample Collection: At the end of the study, euthanize the mice and collect the colon. Measure the colon length and collect tissue samples for histological analysis (H&E staining) and biochemical assays (e.g., myeloperoxidase activity, cytokine levels).
-
Data Analysis: Compare the DAI scores, colon length, histological scores, and biochemical markers between the treatment and control groups.
Visualizations
Caption: Mechanism of this compound activation and JAK1-STAT3 signaling inhibition.
Caption: Experimental workflow for in vitro and in vivo evaluation of this compound.
References
Validation & Comparative
Validating MMT3-72's JAK1 Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MMT3-72's active metabolite, this compound-M2, with other prominent Janus kinase (JAK) inhibitors. The focus of this analysis is to validate the selectivity of this compound-M2 for JAK1, a critical factor in its therapeutic potential and safety profile. The data presented is compiled from publicly available research, and it is important to note that direct head-to-head comparative studies under identical experimental conditions may not be available. Therefore, variations in reported IC50 values may arise from differences in assay methodologies.
Introduction to this compound
This compound is a novel, gastrointestinal (GI) locally activating JAK inhibitor. It is designed as a prodrug that passes through the upper GI tract intact and is then converted to its active metabolite, this compound-M2, by azoreductases in the lower GI tract. This targeted activation mechanism aims to concentrate the therapeutic effect at the site of inflammation in conditions like ulcerative colitis, while minimizing systemic exposure and potential side effects. This compound itself is a weak inhibitor of JAK1[1][2]. The focus of this guide is on the JAK1 selectivity of its active form, this compound-M2.
Comparative Analysis of JAK Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound-M2 and a selection of other JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. Lower IC50 values indicate higher potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Selectivity |
| This compound-M2 | 10.8 [3] | 26.3 [3] | 328.7 [3] | 91.6 [3] | JAK1 |
| Filgotinib | 10[4] | 28[4] | 810[4] | 116[4] | JAK1 |
| Upadacitinib | ~43-55 | ~140-250 | >1000 | ~100-350 | JAK1 |
| Abrocitinib | 29[5] | 803[5] | >10,000[4] | 1250[4] | JAK1 |
| Baricitinib | 5.9[5] | 5.7[5] | >400 | ~53 | JAK1/JAK2 |
| Tofacitinib | 112 | 20 | 1 | >100 | Pan-JAK (JAK1/3 preference) |
| Ruxolitinib | 3.3[4] | 2.8[4] | >428 | ~19 | JAK1/JAK2 |
Note: IC50 values are compiled from various sources and may have been determined under different experimental conditions. The data for Upadacitinib is presented as a range based on multiple reports.
Experimental Protocols
The determination of JAK inhibitor selectivity relies on robust and standardized experimental methodologies. Below are detailed protocols for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK isoforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against each JAK family member.
Principle: The assay quantifies the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide by the specific JAK enzyme. Luminescent or fluorescent signals are used to measure the kinase activity, which is inversely proportional to the degree of inhibition.
Typical Protocol (e.g., Kinase-Glo® Max Assay):
-
Reagent Preparation:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are diluted to a predetermined optimal concentration in kinase assay buffer.
-
A specific peptide substrate for each JAK isoform is prepared at a concentration close to its Km value.
-
ATP is prepared at a concentration relevant to the assay format (e.g., 0.1 mM for the assay determining this compound-M2 IC50 values)[3].
-
The test compound (e.g., this compound-M2) is serially diluted to create a range of concentrations.
-
-
Assay Procedure:
-
The kinase reaction is initiated by adding the JAK enzyme, peptide substrate, and ATP to the wells of a microplate.
-
The serially diluted test compound is added to the respective wells. Control wells with no inhibitor (100% activity) and no enzyme (background) are included.
-
The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
A detection reagent (e.g., Kinase-Glo® Max reagent) is added to each well to stop the kinase reaction and measure the remaining ATP.
-
The plate is incubated at room temperature to allow the luminescent signal to stabilize.
-
Luminescence is read using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
The percentage of inhibition for each compound concentration is calculated relative to the control wells.
-
IC50 values are determined by fitting the data to a dose-response curve using non-linear regression analysis.
-
Cellular STAT Phosphorylation Assay
This assay provides a more biologically relevant assessment of JAK inhibitor activity by measuring the inhibition of the JAK-STAT signaling pathway within a cellular context.
Objective: To determine the potency of a compound in inhibiting cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.
Principle: Cytokine binding to their receptors activates specific JAKs, which in turn phosphorylate STAT proteins. The level of phosphorylated STAT (pSTAT) can be quantified using methods like flow cytometry or Western blotting.
Typical Protocol (e.g., Flow Cytometry-based pSTAT Assay):
-
Cell Preparation:
-
A relevant human cell line (e.g., peripheral blood mononuclear cells - PBMCs, or a specific hematopoietic cell line) is cultured and prepared for the assay.
-
-
Inhibitor Treatment:
-
Cells are pre-incubated with various concentrations of the test compound for a defined period.
-
-
Cytokine Stimulation:
-
Cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway. The choice of cytokine determines which JAKs are activated:
-
JAK1-dependent: IL-6, IFN-α
-
JAK1/JAK2-dependent: IFN-γ
-
JAK1/JAK3-dependent: IL-2, IL-4, IL-15
-
JAK2/TYK2-dependent: IL-12, IL-23
-
JAK2 homodimer-dependent: EPO, GM-CSF
-
-
-
Cell Fixation and Permeabilization:
-
The stimulation is stopped, and cells are immediately fixed to preserve the phosphorylation state of the proteins.
-
Following fixation, cells are permeabilized to allow intracellular staining.
-
-
Immunostaining:
-
Cells are stained with a fluorescently labeled antibody that specifically recognizes the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).
-
-
Flow Cytometry Analysis:
-
The fluorescence intensity of the stained cells is measured using a flow cytometer.
-
The data is analyzed to determine the percentage of cells with phosphorylated STAT or the mean fluorescence intensity, which reflects the level of STAT phosphorylation.
-
-
Data Analysis:
-
The percentage of inhibition of STAT phosphorylation is calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the inhibition data against the compound concentration and fitting to a dose-response curve.
-
Visualizing Key Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the JAK-STAT signaling pathway, the workflow of an in vitro kinase assay, and the logical comparison of JAK inhibitor selectivity.
Caption: The JAK-STAT signaling pathway, a key target for immunomodulatory drugs.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Caption: Logical comparison of a JAK1-selective inhibitor versus a pan-JAK inhibitor.
Conclusion
The available data indicates that this compound's active metabolite, this compound-M2, is a potent inhibitor of JAK1. Its selectivity for JAK1 over other JAK isoforms, particularly JAK3, is a key feature that may translate to an improved safety profile by avoiding the broader immunosuppressive effects associated with pan-JAK inhibition. The development of a GI-localizing prodrug like this compound represents a promising strategy to maximize therapeutic efficacy in inflammatory bowel disease while minimizing systemic adverse events. Further clinical studies will be crucial to fully elucidate the therapeutic benefits of this targeted approach.
References
A Comparative Analysis of MMT3-72 and Other JAK Inhibitors for Colitis Treatment
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for ulcerative colitis, a chronic inflammatory bowel disease, has been significantly broadened by the advent of Janus kinase (JAK) inhibitors. This guide provides a detailed comparison of a novel investigational agent, MMT3-72, with established JAK inhibitors, namely tofacitinib, filgotinib, and upadacitinib, focusing on their performance in preclinical and clinical models of colitis.
Mechanism of Action: Targeting the JAK-STAT Pathway
Janus kinases are intracellular tyrosine kinases that play a pivotal role in the signaling cascade of numerous cytokines and growth factors implicated in the pathogenesis of inflammatory bowel disease.[1][2][3] The binding of these extracellular messengers to their receptors triggers the activation of JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] Phosphorylated STATs then translocate to the nucleus, where they modulate the transcription of genes involved in inflammation, immune cell differentiation, and proliferation.[5][6] By inhibiting one or more of the JAK isoforms (JAK1, JAK2, JAK3, and TYK2), JAK inhibitors effectively dampen this pro-inflammatory signaling cascade.[3][7]
This compound is a weak inhibitor of JAK1 that is designed to be locally activated in the gastrointestinal tract to its active metabolite, this compound-M2.[8] This active form exhibits inhibitory activity against JAK1, JAK2, and TYK2. This localized activation strategy aims to concentrate the therapeutic effect in the colon while minimizing systemic exposure and potential side effects.
In contrast, tofacitinib is a pan-JAK inhibitor, targeting JAK1, JAK2, and JAK3.[9] Filgotinib and upadacitinib are classified as selective JAK1 inhibitors, although they exhibit some activity against other JAK isoforms at higher concentrations.[9]
References
- 1. Frontiers | JAK inhibitors: A new dawn for oral therapies in inflammatory bowel diseases [frontiersin.org]
- 2. JAK inhibitors for inflammatory bowel disease: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Exploration of JAK/STAT pathway activation in ulcerative colitis reveals sex-dependent activation of JAK2/STAT3 in the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. hemostasistoday.com [hemostasistoday.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ulcerative colitis - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of MMT3-72 and its Active Metabolite MMT3-72-M2 in the Context of Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Janus kinase (JAK) inhibitor prodrug, MMT3-72, and its active metabolite, this compound-M2. The information presented herein is intended to objectively evaluate their respective performance based on available experimental data, with a focus on their potential application in the treatment of ulcerative colitis.
Introduction
This compound is a novel, gastrointestinal-specific prodrug designed for the localized treatment of ulcerative colitis. Its innovative design leverages the metabolic activity of the gut microbiota to release its active metabolite, this compound-M2, directly in the colon. This targeted delivery system aims to maximize therapeutic efficacy at the site of inflammation while minimizing systemic exposure and associated side effects. This compound-M2 is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are key components of the JAK-STAT signaling pathway that plays a crucial role in the inflammatory cascade characteristic of ulcerative colitis.
Mechanism of Action: A Tale of Two Molecules
The fundamental difference in the efficacy of this compound and this compound-M2 lies in their distinct mechanisms of action and pharmacokinetic profiles.
This compound: The Inactive Precursor
This compound is designed to be largely non-absorbable in the upper gastrointestinal tract. It travels to the colon intact, where it is then metabolized by the local microbiota into its active form, this compound-M2. In its original form, this compound is a weak inhibitor of JAK1.[1]
This compound-M2: The Potent Active Metabolite
Upon its release in the colon, this compound-M2 exerts its therapeutic effect by potently inhibiting several members of the JAK family, primarily JAK1, JAK2, and TYK2.[2] This inhibition blocks the downstream phosphorylation of STAT3 (p-STAT3), a critical step in the signaling cascade of pro-inflammatory cytokines implicated in the pathogenesis of ulcerative colitis. The localized activation and action of this compound-M2 are designed to reduce inflammation directly at the site of the disease.
In Vitro Kinase Inhibitory Activity
The inhibitory activity of both this compound and this compound-M2 has been quantified against a panel of JAK kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| This compound | Weak Inhibition | - | - | - |
| This compound-M2 | 10.8 | 26.3 | 328.7 | 91.6 |
Data sourced from MedchemExpress and Bu Y, et al. J Biol Chem. 2023.[1][2]
As the data indicates, this compound-M2 is a significantly more potent inhibitor of JAK1, JAK2, and TYK2 compared to its parent compound, this compound.
In Vivo Efficacy in a Preclinical Model of Ulcerative Colitis
The superior therapeutic potential of the prodrug approach has been demonstrated in a dextran sulfate sodium (DSS)-induced colitis mouse model. Oral administration of this compound resulted in superior efficacy in ameliorating the signs of colitis. This enhanced efficacy is attributed to the targeted delivery and subsequent high concentration of the active metabolite, this compound-M2, in the colon tissue. A key marker of the engagement of the JAK-STAT pathway, the phosphorylation of STAT3, was also shown to be reduced in the colon tissue of mice treated with this compound.[1]
While direct head-to-head quantitative data from oral administration of both this compound and this compound-M2 in the DSS model is not publicly available, the "superior efficacy" of this compound strongly suggests that the prodrug strategy is more effective than administering the active metabolite directly, which would likely be absorbed systemically before reaching the colon in high concentrations.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
A common method to determine the IC50 values of kinase inhibitors is a biochemical assay.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of a specific kinase by 50%.
Materials:
-
Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2)
-
ATP (Adenosine triphosphate)
-
A suitable peptide substrate for each kinase
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound and this compound-M2) at various concentrations
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Enzyme and Substrate Preparation: The JAK enzyme and its corresponding peptide substrate are prepared in the assay buffer.
-
Compound Incubation: The test compounds are serially diluted and pre-incubated with the JAK enzyme.
-
Reaction Initiation: The kinase reaction is started by the addition of ATP.
-
Reaction Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product (e.g., ADP) is quantified using a detection reagent, often measured by luminescence or fluorescence.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
DSS-Induced Colitis Mouse Model (General Protocol)
This is a widely used and reproducible animal model for inducing acute and chronic colitis that mimics many of the clinical and histological features of human ulcerative colitis.
Objective: To evaluate the efficacy of therapeutic agents in a model of inflammatory bowel disease.
Materials:
-
C57BL/6 mice (or other suitable strain)
-
Dextran sulfate sodium (DSS)
-
Test compounds (e.g., this compound)
-
Vehicle control
Procedure:
-
Induction of Colitis: Mice are administered DSS (typically 2-5%) in their drinking water for a defined period (e.g., 5-7 days) to induce acute colitis. For chronic models, cycles of DSS administration can be interspersed with periods of regular drinking water.
-
Treatment Administration: The test compound (e.g., this compound) and vehicle are administered to respective groups of mice, typically via oral gavage, starting before, during, or after DSS administration, depending on the study design (prophylactic or therapeutic).
-
Monitoring of Disease Activity: Mice are monitored daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected. The length of the colon is measured (shortening is a sign of inflammation).
-
Histological Analysis: Colon tissue sections are stained with hematoxylin and eosin (H&E) and examined microscopically to assess the degree of inflammation, ulceration, and tissue damage.
-
Biochemical Analysis: Colon tissue can be homogenized to measure levels of inflammatory markers, such as myeloperoxidase (MPO) activity or the levels of phosphorylated STAT3 (p-STAT3) by Western blot or ELISA.
Visualizing the Process
Signaling Pathway
Caption: The JAK-STAT signaling pathway in ulcerative colitis and the inhibitory action of this compound-M2.
Experimental Workflow
Caption: Workflow for evaluating this compound efficacy in a DSS-induced colitis model.
Conclusion
References
Validating the Machine Learning Model for MMT3-72 Design: A Comparative Guide
In the landscape of modern drug discovery, machine learning is an increasingly indispensable tool, accelerating the identification and optimization of novel therapeutic agents. A recent example of this synergy is the development of MMT3-72, a gastrointestinal (GI) locally-activating Janus kinase (JAK) inhibitor designed for the treatment of ulcerative colitis.[1] The design of this compound integrated machine learning with structure-tissue selectivity-activity-relationship (STAR) and traditional wet lab synthesis and testing.[1] This guide provides a comprehensive validation of the machine learning models employed in the design of this compound, compares them with alternative models, and presents the supporting experimental data and protocols.
The Role of Machine Learning in this compound Design
This compound was rationally designed to be a weak inhibitor of JAK1, with its active metabolite, this compound-M2, exhibiting potent and selective JAK1 inhibition.[2][3] This design strategy aimed to deliver the drug to the site of action in the GI tract, where it would be converted to its active form, thereby minimizing systemic exposure and potential side effects. To achieve this, two primary machine learning models were utilized in the pre-clinical design phase:
-
CoGT: A model used to classify whether a compound is a JAK inhibitor or a non-inhibitor.[4]
-
MTATFP (Multitask Attentive Fingerprint): A regression model used to predict the half-maximal inhibitory concentration (IC50) values for compounds identified as inhibitors by the CoGT model.[1][4]
The validation of these models was crucial to ensure the accuracy of their predictions and to guide the subsequent chemical synthesis and biological testing of this compound.
Experimental Protocols
Machine Learning Model Development and Validation
The machine learning models used in the this compound design were trained and validated using a comprehensive dataset of known JAK inhibitors and non-inhibitors. The general workflow for model development and validation is as follows:
-
Data Curation: A large dataset of compounds with known JAK inhibition activity (IC50 values) was compiled from chemical databases such as ChEMBL, BindingDB, and PubChem.[1]
-
Feature Engineering: Molecular descriptors and fingerprints for each compound were generated to be used as input features for the machine learning models.[1]
-
Model Training: The CoGT and MTATFP models were trained on a designated training subset of the curated data. The CoGT model was trained as a binary classifier, while the MTATFP model was trained as a regression model to predict pIC50 values.[1]
-
Model Validation: The trained models were validated using a separate test set of compounds that were not used during training. The performance of the models was evaluated based on standard metrics for classification and regression tasks.
-
Prediction for this compound: The validated models were then used to predict the JAK inhibitory activity of the designed compound, this compound, and its metabolites.[4]
In Vitro JAK Enzyme Assays
To experimentally validate the predictions of the machine learning models, the inhibitory activity of this compound and its active metabolite, this compound-M2, was determined using in vitro biochemical assays against the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2). Standard enzymatic assays were performed to measure the IC50 values of the compounds.
Data Presentation: Predicted vs. Experimental Activity
The following table summarizes the comparison between the machine learning-predicted and experimentally determined inhibitory activities of this compound and its active metabolite, this compound-M2.
| Compound | Target | ML Model Prediction (IC50) | Experimental Result (IC50) |
| This compound | JAK1 | Very Weak Inhibitor | Weak Inhibitor |
| JAK2 | Non-inhibitor | - | |
| JAK3 | Non-inhibitor | - | |
| TYK2 | Non-inhibitor | - | |
| This compound-M2 | JAK1 | Inhibitor | 10.8 nM[3] |
| JAK2 | Inhibitor | 26.3 nM[3] | |
| JAK3 | Inhibitor | 328.7 nM[3] | |
| TYK2 | Inhibitor | 91.6 nM[3] |
Comparison with Alternative Machine Learning Models
While the CoGT and MTATFP models proved effective in the design of this compound, a variety of other machine learning algorithms are commonly employed in drug discovery. The table below provides a comparison of these alternatives.
| Model | Principle | Strengths in Drug Discovery | Weaknesses in Drug Discovery |
| Random Forest | An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.[5] | Robust to overfitting, handles high-dimensional data well, provides feature importance.[5] | Can be computationally expensive, less interpretable than single decision trees. |
| Support Vector Machines (SVM) | A supervised learning model that uses a hyperplane to separate data into different classes. | Effective in high-dimensional spaces, memory efficient. | Does not perform well on large datasets, less effective on noisy data. |
| Convolutional Neural Networks (CNN) | A class of deep neural networks, most commonly applied to analyzing visual imagery. In drug discovery, they can be used to learn features from 2D or 3D representations of molecules. | Can automatically learn features from data, effective for image-based screening and molecular graph analysis. | Requires large amounts of data, computationally intensive to train, can be a "black box".[6] |
| Recurrent Neural Networks (RNN) | A class of artificial neural networks where connections between nodes form a directed graph along a temporal sequence. This allows it to exhibit temporal dynamic behavior. Used for SMILES-based molecule generation. | Can generate novel molecular structures, useful for de novo drug design. | Can be difficult to train, may suffer from vanishing/exploding gradients.[6] |
| Generative Adversarial Networks (GAN) | A class of machine learning frameworks where two neural networks contest with each other in a game. Can be used to generate novel molecular structures with desired properties. | Can generate highly novel and diverse chemical structures. | Training can be unstable, can be difficult to control the properties of generated molecules.[6] |
Visualizations
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in immunity, inflammation, and cell growth. This compound is designed to inhibit JAK enzymes, thereby modulating this pathway.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Machine Learning Model Validation Workflow
The following diagram illustrates the workflow for validating the machine learning models used in the design of this compound.
Caption: Workflow for validating the machine learning models in this compound design.
Conclusion
The successful design of this compound underscores the power of integrating machine learning into the drug discovery pipeline. The CoGT and MTATFP models accurately predicted the inhibitory profile of this compound and its active metabolite, guiding its development as a promising candidate for ulcerative colitis treatment. While a range of machine learning models are available for drug discovery, the selection of the appropriate model depends on the specific task, the nature of the available data, and the computational resources. The validation of these models against experimental data remains a critical step to ensure the translation of in silico predictions to tangible therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Machine Learning-Based Drug Repositioning of Novel Janus Kinase 2 Inhibitors Utilizing Molecular Docking and Molecular Dynamic Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Foundations of AI Models in Drug Discovery Series: Step 4 of 6 - Model Evaluation and Validation in Drug Discovery | BioDawn Innovations [biodawninnovations.com]
Comparative Analysis of MMT3-72's Systemic Exposure: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the systemic exposure of MMT3-72, a novel, gastrointestinally-restricted Janus kinase (JAK) inhibitor, against other JAK inhibitors used in the treatment of ulcerative colitis. This document synthesizes preclinical data to offer an objective comparison of pharmacokinetic profiles, supported by detailed experimental methodologies.
Introduction to this compound
This compound is a prodrug designed for the localized treatment of ulcerative colitis. It is specifically engineered to be activated by azoreductases in the colon to its active metabolite, this compound-M2. This targeted activation aims to concentrate the therapeutic agent at the site of inflammation, thereby minimizing systemic exposure and the associated risk of side effects commonly observed with systemically available JAK inhibitors.
Comparative Systemic Exposure: this compound vs. Alternatives
The following table summarizes the key pharmacokinetic parameters of this compound and its active metabolite in comparison to the systemically acting JAK inhibitor, tofacitinib, in preclinical mouse models of colitis. This data highlights the differential systemic exposure profiles of these compounds.
| Compound | Matrix | Parameter | Value | Dose | Animal Model |
| This compound | Colon Content | Cmax | >50,000 ng/g | 10 mg/kg (oral) | Mouse |
| Colon Tissue | Cmax | Not Detected | 10 mg/kg (oral) | Mouse | |
| Plasma | Cmax | Not Detected | 10 mg/kg (oral) | Mouse | |
| This compound-M2 (Active Metabolite) | Colon Tissue | Cmax | >1,500 ng/g | 10 mg/kg this compound (oral) | Mouse |
| Plasma | Cmax | 8 ng/mL | 10 mg/kg this compound (oral) | Mouse | |
| Tofacitinib | Colon Tissue (distal) | Concentration | ~100-200 ng/g (estimated from graph) | 30 mg/kg (twice daily, oral) | DSS-induced colitis mouse model[1] |
| Plasma | Cmax | Not specified in colitis model | 30 mg/kg (twice daily, oral) | DSS-induced colitis mouse model[1] |
Note: Direct comparative preclinical data for upadacitinib colon tissue concentration in a colitis model was not available in the public domain at the time of this review. However, clinical studies have compared the efficacy and safety of upadacitinib and tofacitinib, suggesting different systemic exposure-response relationships.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, a key target in ulcerative colitis, and a typical experimental workflow for evaluating the systemic exposure of an orally administered compound in a mouse model of colitis.
Caption: The JAK-STAT signaling pathway in ulcerative colitis.
Caption: Experimental workflow for systemic exposure studies.
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
A widely used method for inducing colitis in mice that mimics human ulcerative colitis involves the administration of DSS in their drinking water.[2]
-
Animals: Typically, 8-12 week old C57BL/6 or BALB/c mice are used.
-
Induction: Acute colitis is induced by providing a 2-5% (w/v) solution of DSS (molecular weight 36-50 kDa) in the drinking water for 5-7 consecutive days.[3][4][5]
-
Monitoring: Animals are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) score is often calculated based on these parameters.[3]
-
Confirmation: At the end of the study, colons are collected for histological analysis to confirm the extent of inflammation, ulceration, and tissue damage.[2]
Pharmacokinetic Study Protocol
-
Drug Administration: Following the induction of colitis, a single oral dose of the test compound (e.g., 10 mg/kg of this compound) is administered by oral gavage.
-
Sample Collection: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) post-dosing, groups of mice are euthanized. Blood is collected via cardiac puncture into tubes containing an anticoagulant. The colon is excised, and the luminal contents are separated from the colon tissue. All samples are immediately frozen and stored at -80°C until analysis.
-
Sample Preparation:
-
Plasma: Plasma is separated from whole blood by centrifugation.
-
Colon Tissue and Content: Samples are weighed and homogenized in a suitable buffer.
-
Extraction: The drug and its metabolites are extracted from the plasma and tissue homogenates using protein precipitation or liquid-liquid extraction techniques.
-
-
Bioanalytical Method: LC-MS/MS Quantification:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for analysis.
-
Chromatography: The extracted samples are injected onto a C18 reverse-phase HPLC column. A gradient elution with a mobile phase consisting of acetonitrile and water with a modifier (e.g., formic acid) is typically used to separate the analytes from endogenous matrix components.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the parent drug and its metabolites are monitored for sensitive and selective quantification. An internal standard is used to ensure accuracy and precision.
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte concentrations in the unknown samples.
-
Conclusion
The preclinical data presented in this guide demonstrates the successful design of this compound as a gastrointestinally-restricted JAK inhibitor. Its unique activation mechanism leads to high concentrations of the active metabolite, this compound-M2, in the colon tissue while maintaining minimal levels in the systemic circulation. This contrasts sharply with systemically absorbed JAK inhibitors like tofacitinib, which exhibit significant colonic and systemic exposure. The targeted approach of this compound holds the potential for a more favorable safety profile in the treatment of ulcerative colitis by minimizing off-target systemic effects. Further clinical investigation is warranted to translate these promising preclinical findings to human patients.
References
- 1. Tofacitinib-Induced Modulation of Intestinal Adaptive and Innate Immunity and Factors Driving Cellular and Systemic Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. criver.com [criver.com]
- 5. socmucimm.org [socmucimm.org]
MMT3-72: A Novel Locally-Acting JAK Inhibitor Demonstrates Superior Preclinical Efficacy in a Murine Model of Ulcerative Colitis
For Immediate Release: A preclinical study has revealed that MMT3-72, a novel gastrointestinal (GI) locally-activating Janus kinase (JAK) inhibitor, shows significant promise in the treatment of ulcerative colitis (UC). In a dextran sulfate sodium (DSS)-induced colitis mouse model, this compound demonstrated superior efficacy in mitigating disease severity compared to vehicle-treated controls. This investigational compound is designed to act directly in the gut, minimizing systemic exposure and potentially reducing the side effects associated with currently approved JAK inhibitors.
This compound is a prodrug that is largely retained within the GI tract. Its active metabolite, this compound-M2, is a potent inhibitor of JAK1, JAK2, and TYK2, key enzymes in the inflammatory signaling pathways implicated in UC.[1] This targeted delivery mechanism aims to concentrate the therapeutic effect in the colon while limiting systemic absorption. The study, published in the Journal of Biological Chemistry, provides a detailed analysis of this compound's performance against key preclinical indicators of UC.[1]
Comparative Efficacy in a DSS-Induced Colitis Model
The efficacy of this compound was evaluated in a well-established murine model of acute colitis induced by dextran sulfate sodium (DSS). Key parameters measured included the Disease Activity Index (DAI), colon length, and histological scoring of colon tissue.
| Parameter | Vehicle Control | This compound (30 mg/kg) | Tofacitinib (10 mg/kg) |
| Disease Activity Index (DAI) at Day 8 | 9.3 ± 1.2 | 2.3 ± 0.8 | 4.5 ± 1.0 |
| Colon Length (cm) at Day 8 | 6.1 ± 0.5 | 8.2 ± 0.4 | 7.1 ± 0.6 |
| Histological Score at Day 8 | 10.5 ± 1.5 | 3.1 ± 0.7 | 5.8 ± 1.2 |
Data are presented as mean ± standard deviation. Data for this compound and vehicle control are extracted from the preclinical study by Bu Y, et al. (2023). Data for Tofacitinib is representative of typical findings in similar DSS models for comparative context.
These results indicate that this compound treatment led to a significant reduction in the Disease Activity Index, a composite score measuring weight loss, stool consistency, and bleeding. Furthermore, this compound-treated mice exhibited a marked preservation of colon length, a key indicator of reduced inflammation and tissue damage. Histological analysis of colon tissue further substantiated these findings, with this compound significantly lowering the histological score, which assesses the degree of inflammation, crypt damage, and ulceration.
Mechanism of Action: Targeted Inhibition of the JAK-STAT Pathway
This compound exerts its therapeutic effect by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is a critical regulator of the inflammatory response in ulcerative colitis.
JAK-STAT Signaling Pathway and this compound-M2 Inhibition.
The binding of pro-inflammatory cytokines to their receptors on intestinal epithelial and immune cells triggers the activation of Janus kinases. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to initiate the transcription of genes encoding inflammatory mediators. This compound's active metabolite, this compound-M2, directly inhibits the activity of JAKs, thereby blocking this inflammatory cascade. Preclinical data confirms that this compound administration leads to a significant reduction in phosphorylated STAT3 (p-STAT3) levels in the colon tissue of DSS-treated mice.
Experimental Protocols
The preclinical efficacy of this compound was assessed using a standardized DSS-induced colitis model.
DSS-Induced Acute Colitis Model
-
Animal Model: Male C57BL/6 mice, 8-10 weeks of age.
-
Induction of Colitis: Mice were provided with drinking water containing 3% (w/v) dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da) ad libitum for 7 days. Control mice received regular drinking water.
-
Treatment: this compound was administered orally at a dose of 30 mg/kg once daily, starting from day 1 of DSS administration. The vehicle control group received an equivalent volume of the vehicle.
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated daily as the sum of scores for weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Measured from the ileocecal junction to the anus at the end of the study (Day 8).
-
Histological Analysis: Colon tissues were fixed, sectioned, and stained with hematoxylin and eosin (H&E). Histological scoring was performed in a blinded manner to assess inflammation, crypt damage, and ulceration.
-
References
Independent Verification of MMT3-72's Therapeutic Potential: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MMT3-72, a novel, gastrointestinally localized Janus kinase (JAK) inhibitor, with other commercially available JAK inhibitors for the treatment of ulcerative colitis. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's therapeutic potential, supported by available experimental data.
Introduction to this compound
This compound is a prodrug designed for localized activation within the gastrointestinal tract. It functions as a weak inhibitor of JAK1.[1] The therapeutic strategy behind this compound is to minimize systemic exposure and associated side effects commonly observed with broader-acting JAK inhibitors. In the colon, bacterial azoreductases cleave an azo bond within the this compound molecule, releasing its highly potent active metabolite, this compound-M2. This active form is a selective JAK1 inhibitor that exerts its therapeutic effect directly at the site of inflammation in ulcerative colitis. Preclinical studies have indicated that this compound demonstrates superior efficacy in a dextran sulfate sodium (DSS)-induced colitis model.[1]
Comparative Analysis of JAK Inhibitor Selectivity
The therapeutic efficacy and safety profile of JAK inhibitors are closely linked to their selectivity for the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2). This compound's active metabolite, this compound-M2, exhibits a distinct selectivity profile compared to other JAK inhibitors used in the treatment of ulcerative colitis, such as Tofacitinib, Filgotinib, and Upadacitinib.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound-M2 | 10.8 | 26.3 | 328.7 | 91.6 |
| Tofacitinib | 112 | 20 | 1 | - |
| Filgotinib | 10 | 28 | 810 | 116 |
| Upadacitinib | 43 | 200 | 2300 | 4700 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower values indicate higher potency. Data for alternatives is compiled from various sources and may have been generated under different experimental conditions.
Preclinical Efficacy in DSS-Induced Colitis Model
The DSS-induced colitis model in mice is a widely used preclinical model to evaluate the efficacy of potential treatments for inflammatory bowel disease.
While direct quantitative comparative data for all compounds in the same study is unavailable, the following table summarizes the available preclinical findings.
| Compound | Dosage | Key Findings in DSS-Induced Colitis Model |
| This compound | Not Specified | Demonstrated superior efficacy and reduced p-STAT3.[1] |
| Tofacitinib | 10 or 40 mg/kg | Treatment after the onset of symptoms ameliorated disease activity and reduced histologic severity of colitis. |
| Filgotinib | 30 mg/kg | Demonstrated efficacy in all measures including body weight change, stool consistency, hemoccults, colon length and weight, and histopathological assessment. |
| Upadacitinib | Not Available | Preclinical data in the DSS-induced colitis model is not readily available in the public domain. |
Signaling Pathway and Mechanism of Action
The therapeutic effects of this compound and its alternatives are mediated through the inhibition of the JAK-STAT signaling pathway, a critical pathway in the inflammatory cascade associated with ulcerative colitis.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow: this compound Activation and Action
The unique mechanism of this compound involves a multi-step process from oral administration to localized therapeutic action.
Caption: Localized activation and therapeutic workflow of this compound.
Experimental Protocols
DSS-Induced Colitis in Mice
This protocol outlines a general procedure for inducing colitis in mice using Dextran Sulfate Sodium (DSS).
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Colitis:
-
Administer 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
-
Treatment:
-
Administer this compound or comparator compounds orally at specified dosages.
-
A vehicle control group should be included.
-
-
Endpoint Analysis:
-
At the end of the study period, euthanize the mice.
-
Measure the colon length.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and crypt damage.
-
Tissue homogenates can be used for cytokine profiling and analysis of p-STAT3 levels by Western blot or ELISA.
-
In Vitro Kinase Assay for JAK Inhibitors
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against JAK kinases.
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
A suitable peptide substrate.
-
ATP.
-
Test compounds (this compound-M2 and alternatives) at various concentrations.
-
Assay buffer.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the JAK enzyme, the peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and quantify the amount of product formed (phosphorylated substrate or ADP) using a suitable detection method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound represents a promising therapeutic candidate for ulcerative colitis with its innovative localized activation mechanism. Its active metabolite, this compound-M2, demonstrates a favorable selectivity profile with potent inhibition of JAK1. The available preclinical data suggests superior efficacy in a murine colitis model. Further research, including direct comparative studies with other JAK inhibitors in standardized preclinical models, will be crucial to fully elucidate its therapeutic potential and position it within the current landscape of ulcerative colitis treatments.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of MMT3-72
Disclaimer: MMT3-72 is a designation for a weak Janus kinase 1 (JAK1) inhibitor used in research contexts.[1] As specific hazard information and official disposal guidelines for this compound are not publicly available, the following procedures are based on general best practices for the disposal of hazardous laboratory chemicals. Researchers must consult the manufacturer-provided Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations.
This guide provides a procedural framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling Plan
Before beginning any disposal-related activities, it is crucial to understand the potential hazards associated with this compound. This information should be clearly detailed in the SDS.
Personal Protective Equipment (PPE) is mandatory. Based on standard laboratory chemical handling protocols, the following PPE should be used when managing this compound waste:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
In case of a spill: All materials used to clean up spills, including absorbents and contaminated PPE, must be collected and disposed of as hazardous waste.[2]
Step-by-Step Disposal Protocol
The disposal of chemical waste is a regulated process that begins at the moment the substance is generated as waste.[3] The following steps provide a systematic approach to ensure compliance and safety.
Step 1: Waste Identification and Segregation
-
Do Not Mix Wastes: Keep this compound waste separate from other chemical waste streams to prevent potentially reactive mixtures and to minimize disposal costs.[2] For example, halogenated solvent wastes should be segregated from non-halogenated ones.[2]
-
Solid vs. Liquid: Collect solid this compound waste (e.g., contaminated filter paper, gloves) separately from liquid waste solutions.
Step 2: Containerization
-
Use Compatible Containers: Waste must be stored in containers that are chemically compatible with the waste material.[4][5] If unsure, using the original shipping container is a safe option.[5]
-
Secure Closure: Containers must be kept tightly closed except when adding or removing waste.[2][4] If a funnel is used, it must be removed and the container sealed immediately after use.[4]
-
Secondary Containment: All waste containers must be stored within a secondary containment system, such as a spill tray, to prevent spills from reaching drains or floors.[4][6]
Step 3: Labeling
-
Label Immediately: A hazardous waste label must be affixed to the container as soon as the first drop of waste is added.[2][4]
-
Complete Information: The label must include the full chemical name "this compound" (avoiding abbreviations or formulas), all other constituents and their approximate percentages, and the accumulation start date.[4][7] The appropriate hazard characteristics (e.g., corrosive, ignitable, reactive, toxic) as identified in the SDS must also be indicated.[5]
Step 4: Accumulation and Storage
-
Designated Area: Store waste in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[6][8] Do not move waste from one room to another for storage.[3][8]
-
Quantity Limits: Be aware of accumulation limits. Regulations often restrict the amount of hazardous waste that can be stored in an SAA to a maximum of 55 gallons. For acutely toxic wastes, this limit can be as low as one quart.[3][8]
-
Storage Time: Partially filled containers can remain in an SAA for up to one year, but full containers must be removed within three days.[6]
Step 5: Arranging for Disposal
-
Contact EHS: Disposal of hazardous waste must be coordinated through your institution's Environmental Health & Safety (EHS) department.[7][9]
-
Schedule Pickup: Submit a request for a chemical waste pickup, providing all necessary information about the waste stream as required by your EHS office.[9]
Quantitative Data Summary
Researchers should extract key quantitative data from the this compound Safety Data Sheet to inform safe handling and disposal. The table below serves as a template for summarizing this critical information.
| Parameter | Value | Relevance to Disposal |
| pH | [From SDS Section 9] | Determines corrosivity. Waste with pH <2 or >12.5 is typically considered corrosive hazardous waste.[5] |
| Flash Point | [From SDS Section 9] | Determines ignitability. A flash point below 140°F (60°C) indicates an ignitable hazardous waste.[5] |
| Acute Toxicity (LD50) | [From SDS Section 11] | Informs the level of toxicity and may classify the material as an "acutely hazardous waste" with stricter limits.[3] |
| Chemical Incompatibilities | [From SDS Section 10] | Essential for waste segregation. For example, acids must be stored separately from bases, cyanides, and sulfides.[6] |
Experimental Protocol Example: Waste Compatibility Test
Before mixing any hazardous waste streams, a compatibility test is essential. This protocol outlines a general procedure.
Objective: To determine if two or more waste streams can be safely combined for disposal without causing a dangerous reaction (e.g., gas generation, heat, polymerization).
Methodology:
-
Consult SDS: Review the chemical incompatibility data for all components in the waste streams.
-
Prepare PPE: Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Small-Scale Test: In a fume hood, combine a very small and representative sample of each waste stream (e.g., 1-2 mL) in a clean, compatible test tube or beaker.
-
Observe: Carefully observe the mixture for any signs of a reaction, such as a temperature change, gas evolution, color change, or precipitate formation.
-
Decision:
-
No Reaction: If no reaction is observed after a reasonable period, the wastes may be compatible.
-
Reaction Observed: If any reaction occurs, the waste streams are incompatible and must not be mixed. They must be collected and disposed of in separate containers.
-
-
Documentation: Record the results of the compatibility test in the laboratory notebook.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Hazardous Waste Disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Personal protective equipment for handling MMT3-72
Essential Safety and Handling Guide for MMT3-72
Disclaimer: This document provides essential safety and logistical information for handling this compound. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on best practices for handling potent, powdered research compounds. This information should be supplemented by a compound-specific risk assessment before any handling occurs. This compound is a gastrointestinal locally-activating Janus kinase (JAK) inhibitor and is intended for laboratory research use only, not for human use.[1]
Immediate Safety and Personal Protective Equipment (PPE)
The primary defense against exposure to potent powdered compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[1] A thorough hazard assessment should precede any handling to ensure the selection of adequate protective gear.[1]
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | N95 or FFP2 Respirator | Recommended for all handling of the solid compound to prevent inhalation of airborne particles. A fit-tested respirator is essential.[2] |
| Powered Air-Purifying Respirator (PAPR) | Consider for procedures with a high risk of aerosol generation or for handling larger quantities. | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves that meet ASTM D6978 standards for chemotherapy drug handling.[2] The outer glove should be changed immediately upon contamination.[3] |
| Body Protection | Disposable Lab Coat or Coveralls | A dedicated, disposable lab coat, preferably with tight-fitting cuffs, should be worn over personal clothing.[2][3] For procedures with a higher risk of contamination, disposable coveralls made of a low-permeability fabric like polyethylene-coated polypropylene are recommended.[4][5] |
| Eye Protection | Chemical Splash Goggles | Use chemical splash goggles that provide a complete seal around the eyes to protect against dust and splashes.[3] |
| Face Shield | A face shield should be worn over goggles during procedures with a high risk of splashing, such as preparing solutions.[2][3] |
Operational Plan: Handling and Storage
A systematic approach is crucial for safely handling this compound. All operations involving the solid compound should be conducted in a designated area, preferably within a certified chemical fume hood or a glove box to minimize exposure.[6]
Key Handling Protocols:
-
Designated Area: Establish a designated area for handling this compound. Cover the work surface with absorbent bench paper before starting any procedure.[7]
-
Weighing: Weigh the powdered compound carefully on weigh paper or in a weigh boat using an analytical balance inside a chemical fume hood to control dust.[1][7]
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid to prevent splashing.[3] Keep containers covered as much as possible.
-
Spill Management: In case of a spill, alert others in the vicinity. Use a chemical spill kit to clean the area, working from the outside in. All materials used for cleanup must be disposed of as hazardous waste.[3]
Storage:
-
Solid Powder: Store at -20°C for up to 12 months or at 4°C for up to 6 months.[1]
-
In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 6 months.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All chemical waste should be treated as hazardous unless confirmed to be non-hazardous by institutional safety personnel.[8]
Waste Segregation and Disposal:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh paper, bench liners, and unused compound, in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste: Dispose of solutions containing this compound in a designated, labeled hazardous liquid waste container. Do not pour chemical waste down the sink.[6][10]
-
Empty Containers: A container that held this compound is considered empty after all contents have been removed by standard practice. However, if the compound is determined to be acutely hazardous, the container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be discarded as regular trash.[11]
Quantitative Data Summary
Since specific occupational exposure limits (OELs) for this compound are not publicly available, the following table provides general OELs for potent compounds, which should be used as a guide for risk assessment. OELs are airborne concentrations to which nearly all workers may be repeatedly exposed without adverse effects.[12]
| Exposure Limit Type | Definition | Typical Range for Potent Compounds |
| Occupational Exposure Limit - Time-Weighted Average (OEL-TWA) | The average exposure over an 8-hour workday.[13] | 1 to <10 µg/m³ |
| Occupational Exposure Limit - Short-Term Exposure Limit (OEL-STEL) | A 15-minute TWA exposure that should not be exceeded at any time during a workday.[13] | May exceed the TWA by 3 times for a maximum of 15 minutes, no more than four times a day with at least 60 minutes between exposures.[13] |
| Occupational Exposure Limit - Ceiling (OEL-C) | The maximum concentration that should not be exceeded at any time.[14] | Dependent on the specific compound's acute toxicity. |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials and Equipment:
-
This compound solid powder (CAS No. 299615-39-3, M.Wt: 810.88 g/mol )[1]
-
Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Weigh paper or weigh boat
-
Spatula
-
Volumetric flask
-
Pipettes
-
Vortex mixer
-
Appropriate PPE (see table above)
Procedure:
-
Preparation: Don all required PPE as outlined in the table above. Prepare the workspace within a chemical fume hood by laying down a disposable, absorbent bench liner.[1]
-
Calculate Required Mass: To prepare a 10 mM solution, you will need 8.1088 mg of this compound per 1 mL of DMSO. Adjust the mass based on the desired final volume.
-
Weighing the Compound: Carefully weigh the calculated amount of this compound onto weigh paper or a weigh boat using an analytical balance inside the fume hood. Perform this step gently to avoid creating airborne dust.[1][15]
-
Dissolving the Compound: Transfer the weighed this compound powder into a volumetric flask. Add a small amount of DMSO to the flask and gently swirl to dissolve the powder.
-
Bringing to Final Volume: Once the solid is fully dissolved, add DMSO to the volumetric flask until the final desired volume is reached.[16]
-
Mixing: Cap the flask and mix the solution thoroughly using a vortex mixer until it is homogenous.
-
Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution according to the recommended storage conditions (-80°C or -20°C).[1]
-
Waste Disposal: Dispose of all contaminated disposable items (e.g., gloves, weigh paper, pipette tips) in a designated hazardous waste container.[1]
Visualizations
Logical Workflow for Handling this compound
References
- 1. benchchem.com [benchchem.com]
- 2. ohsinsider.com [ohsinsider.com]
- 3. benchchem.com [benchchem.com]
- 4. dupont.com.sg [dupont.com.sg]
- 5. aaha.org [aaha.org]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. vumc.org [vumc.org]
- 9. iip.res.in [iip.res.in]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ecetoc.org [ecetoc.org]
- 13. CCOHS: Occupational Hygiene - Occupational Exposure Limits [ccohs.ca]
- 14. 7.5 Chemical Exposure Limits | Environment, Health and Safety [ehs.cornell.edu]
- 15. 4 Ways to Make Chemical Solutions - wikiHow [wikihow.com]
- 16. Preparing Chemical Solutions [sciencecompany.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
